molecular formula C8H11BrN2 B1279590 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine CAS No. 908864-98-2

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Cat. No.: B1279590
CAS No.: 908864-98-2
M. Wt: 215.09 g/mol
InChI Key: KYVVKZWZFMYZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is a valuable brominated pyridine derivative serving as a key chemical intermediate and building block in modern organic synthesis and drug discovery research . Its structural features, including the bromine atom and the dimethylaminomethyl group on the pyridine ring, make it a versatile precursor for various cross-coupling reactions, facilitating the exploration of novel chemical space. This compound is a common starting material in pharmaceutical research for the synthesis of more complex molecules. For instance, it serves as a critical intermediate in the development of potent and selective Factor IXa inhibitors , which are investigated as novel anticoagulant therapies for conditions like deep vein thrombosis and embolic stroke . Furthermore, its scaffold is found in research concerning MALT1 inhibitors , which are being explored for their potential in therapeutic applications, including oncology as antineoplastic agents . The compound is supplied as a solid and should be stored in a dark place under an inert atmosphere at room temperature to maintain stability . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or veterinary use. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVVKZWZFMYZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470260
Record name 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908864-98-2
Record name 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 908864-98-2

For Research Use Only

This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the chemical properties and potential synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. Due to the limited availability of public data for this specific compound, this guide also incorporates information on closely related 3,5-disubstituted pyridines to provide a broader context for its potential applications and synthesis.

Compound Identification and Properties

This compound is a brominated pyridine derivative. While detailed experimental data is scarce, the fundamental properties derived from its structure are summarized below.

PropertyValueSource
CAS Number 908864-98-2PubChem[1]
Molecular Formula C₈H₁₁BrN₂PubChem[1]
Molecular Weight 215.09 g/mol PubChem[1]
Synonyms 3-Bromo-5-(N,N-dimethylaminomethyl)pyridine, (5-Bromopyridin-3-ylmethyl)-dimethylaminePubChem[1]

Note: No experimental data on physical properties such as melting point, boiling point, or spectral analysis (NMR, IR, MS) were found in the public domain.

Potential Synthesis Routes

A definitive, published experimental protocol for the synthesis of this compound could not be located. However, based on established organic chemistry principles and published syntheses of analogous 3,5-disubstituted pyridines, a plausible synthetic pathway can be proposed. A common strategy involves the reductive amination of a corresponding aldehyde or the substitution of a leaving group on the methyl group.

Proposed Experimental Protocol: Reductive Amination of 5-Bromonicotinaldehyde

This hypothetical protocol is based on standard reductive amination procedures.

Materials:

  • 5-Bromonicotinaldehyde

  • Dimethylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • A weak acid catalyst (e.g., acetic acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve 5-bromonicotinaldehyde (1 equivalent) in anhydrous DCM or DCE.

  • Add dimethylamine (1.1-1.5 equivalents). If using the hydrochloride salt, a tertiary amine base like triethylamine (1.1-1.5 equivalents) should also be added.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

Logical Workflow for Proposed Synthesis

G start 5-Bromonicotinaldehyde intermediate Iminium Ion Intermediate start->intermediate Reaction in DCM/DCE reagents Dimethylamine (HN(CH3)2) Acetic Acid (catalyst) reagents->intermediate product This compound intermediate->product Reduction reducing_agent Sodium Triacetoxyborohydride (NaBH(OAc)3) reducing_agent->product

Caption: Proposed reductive amination workflow for the synthesis of the target compound.

Biological Activity and Applications

There is no specific biological data available for this compound in the reviewed literature. However, the 3,5-disubstituted pyridine scaffold is a common motif in medicinal chemistry. Compounds with this core structure have been investigated for a range of biological activities, including:

  • Antimicrobial Agents: Some 3,5-disubstituted pyridines have shown activity against various bacterial and fungal strains.

  • Anticancer Agents: Certain pyridine derivatives have been evaluated for their potential to inhibit tumor cell growth.

  • CNS Receptor Ligands: The pyridine ring is a key component of many molecules that interact with central nervous system targets, such as nicotinic acetylcholine receptors.

Given these precedents, this compound could be a valuable intermediate or a candidate molecule for screening in drug discovery programs targeting these areas. The bromo-substituent provides a reactive handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.

Diagram of Potential Derivatization

G start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) start->buchwald product_suzuki Aryl-substituted derivative suzuki->product_suzuki product_sonogashira Alkynyl-substituted derivative sonogashira->product_sonogashira product_buchwald Amino-substituted derivative buchwald->product_buchwald

Caption: Potential cross-coupling reactions for derivatization of the core molecule.

Safety and Handling

Hazard ClassDescription
Acute Toxicity Oral, Category 3 . The related primary amine is classified as toxic if swallowed (H301)[2].

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental ingestion, seek immediate medical attention.

Conclusion

This compound is a research chemical with limited publicly available data. This guide has provided its known properties and a plausible, though hypothetical, synthetic route based on established chemical literature for similar compounds. The 3,5-disubstituted pyridine core suggests its potential as a building block in medicinal chemistry, particularly for developing novel therapeutics. Researchers working with this compound should exercise caution, adhering to safety protocols for related toxic compounds, and are encouraged to perform full analytical characterization upon synthesis or acquisition.

References

An In-Depth Technical Guide to 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: A comprehensive overview of the chemical properties, synthesis, and potential applications of the synthetic intermediate, 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine.

Chemical Identity and Properties

This compound is a substituted bromopyridine derivative. Its structure features a pyridine ring brominated at the 5-position and bearing a dimethylaminomethyl group at the 3-position. This compound is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₁₁BrN₂[PubChem][1]
Molecular Weight 215.09 g/mol [PubChem][1]
CAS Number 908864-98-2[PubChem][1]
IUPAC Name This compoundPubChem
Synonyms 3-Bromo-5-(N,N-dimethylaminomethyl)pyridine, (5-Bromopyridin-3-ylmethyl)-dimethylamine[PubChem][1]
Physical Form Solid (Predicted)
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available

Synthesis and Experimental Protocols

The most direct and industrially relevant synthetic route to this compound is through the reductive amination of its corresponding aldehyde precursor, 5-bromo-3-pyridinecarboxaldehyde.

Proposed Synthesis Workflow

The synthesis is a two-step process starting from the commercially available 5-bromonicotinic acid, involving reduction to the aldehyde followed by reductive amination.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Reductive Amination A 5-Bromonicotinic acid B 5-Bromo-3-pyridinecarboxaldehyde A->B  Reducing Agent  (e.g., LiAlH₄ or DIBAL-H) C 5-Bromo-3-pyridinecarboxaldehyde D This compound C->D reagents Dimethylamine (gas or solution) Sodium Triacetoxyborohydride reagents->D

Caption: Proposed two-step synthesis of the target compound.

Representative Experimental Protocol: Reductive Amination

While a specific protocol for this exact transformation is not published, the following procedure is representative of standard reductive amination methods for pyridine aldehydes and can be adapted.

Objective: To synthesize this compound from 5-bromo-3-pyridinecarboxaldehyde.

Materials:

  • 5-bromo-3-pyridinecarboxaldehyde (1.0 eq)

  • Dimethylamine (2M solution in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous DCM, add dimethylamine solution (1.5 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic; maintain the temperature below 30°C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product using silica gel column chromatography to obtain the pure this compound.

Application in Drug Development

Bromopyridine derivatives are key intermediates in medicinal chemistry. This compound, in particular, is a precursor for the synthesis of novel Prolyl Hydroxylase Domain (PHD) inhibitors.[2] These inhibitors are being developed for the treatment of anemia associated with chronic kidney disease (CKD).

Mechanism of Action: HIF Signaling Pathway

The therapeutic target of PHD inhibitors is the Hypoxia-Inducible Factor (HIF) signaling pathway. HIF is a master transcription factor that regulates the body's response to low oxygen levels (hypoxia).[2]

  • Under Normal Oxygen (Normoxia): The HIF-1α subunit is continuously synthesized. However, Prolyl Hydroxylase Domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase, to bind to HIF-1α, leading to its ubiquitination and rapid degradation by the proteasome.[3][4]

  • Under Low Oxygen (Hypoxia): PHD enzymes are inactive due to the lack of their oxygen co-substrate. HIF-1α is therefore not hydroxylated and is not degraded. It accumulates, translocates to the nucleus, and dimerizes with the HIF-1β subunit.[2][3] This active HIF-1 complex then binds to Hypoxia Response Elements (HREs) on DNA, activating the transcription of hundreds of genes.[2]

  • Role of PHD Inhibitors: Small molecules like those synthesized from this compound act as PHD inhibitors. By blocking PHD activity even in the presence of oxygen, they mimic a hypoxic state. This stabilizes HIF-1α, leading to the transcription of target genes, most notably Erythropoietin (EPO).[1][2] Increased EPO production stimulates erythropoiesis (red blood cell production), thereby treating anemia.[2]

Visualization of the HIF-1 Signaling Pathway

The following diagram illustrates the HIF-1 signaling pathway and the intervention point for PHD inhibitors.

HIF_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus HIF1a HIF-1α HIF1a_OH HIF-1α-OH HIF1a->HIF1a_OH Hydroxylation HIF1a_n HIF-1α HIF1a->HIF1a_n Accumulation & Translocation (Hypoxia or Inhibition) PHD PHD Enzyme PHD->HIF1a_OH O2 O₂ O2->PHD VHL VHL Complex Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degraded Fragments Proteasome->Degradation Degradation HIF1a_OH->VHL Binding Inhibitor PHD Inhibitor (Derived from Intermediate) Inhibitor->PHD Inhibition HIF_complex HIF-1α/β Complex HIF1a_n->HIF_complex HIF1b HIF-1β (ARNT) HIF1b->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds to DNA Transcription Gene Transcription HIF_complex->Transcription Gene Target Genes (e.g., EPO, VEGF)

Caption: The HIF-1 signaling pathway under normoxia and hypoxia/inhibition.

References

An In-depth Technical Guide to 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring brominated at the 5-position and bearing a dimethylaminomethyl group at the 3-position.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms 3-Bromo-5-(N,N-dimethylaminomethyl)pyridine
CAS Number 908864-98-2[1]
Molecular Formula C₈H₁₁BrN₂[1]
SMILES CN(C)CC1=CC(=CN=C1)Br

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 215.09 g/mol [1]
Melting Point Data not available
Boiling Point Data not available (Boiling point of the related compound 1-(5-Bromopyridin-3-yl)-N-methylmethanamine is 125 °C)[2]
Solubility Data not available
Appearance Data not available

Spectral Data:

No publicly available experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound has been identified in the searched resources.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reductive amination of 3-amino-5-bromopyridine. One reported method utilizes aqueous formaldehyde and a reducing agent.[3]

Synthesis from 3-Amino-5-bromopyridine

A reported synthesis of 5-bromo-3-dimethylaminopyridine (a synonym for the target compound) involves the reaction of 3-amino-5-bromopyridine with aqueous formaldehyde in the presence of acetic acid and sodium triacetoxyborohydride, affording the product in a 23% yield.[3]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Workup and Purification 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Reaction Vessel Reaction Vessel 3-Amino-5-bromopyridine->Reaction Vessel Aqueous Formaldehyde Aqueous Formaldehyde Aqueous Formaldehyde->Reaction Vessel Acetic Acid Acetic Acid Acetic Acid->Reaction Vessel Solvent Suitable Solvent (e.g., Dichloromethane) Solvent->Reaction Vessel Sodium Triacetoxyborohydride Sodium Triacetoxyborohydride Reaction Vessel->Sodium Triacetoxyborohydride Stirring Stirring at Room Temperature Sodium Triacetoxyborohydride->Stirring Quenching Quench with Aqueous Base Stirring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Final Product 1-(5-Bromopyridin-3-yl)-N,N- dimethylmethanamine Purification->Final Product G Aminopyridine Scaffold Aminopyridine Scaffold Structural Modification Structural Modification Aminopyridine Scaffold->Structural Modification Diverse Biological Activities Diverse Biological Activities Structural Modification->Diverse Biological Activities Lead Compound Identification Lead Compound Identification Diverse Biological Activities->Lead Compound Identification

References

Technical Guide: Structure Elucidation of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthetic route and details the expected analytical data based on analogous compounds and established principles of spectroscopic analysis. This guide serves as a practical framework for the synthesis, purification, and structural confirmation of the title compound, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Logical workflows and chemical structures are visualized using Graphviz diagrams to enhance clarity.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of the bromopyridine moiety and the dimethylaminomethyl group suggests its utility as a versatile building block in the synthesis of more complex molecules. Accurate structural elucidation is paramount for its application in any field. This guide details the necessary steps and expected outcomes for the comprehensive characterization of its chemical structure.

Proposed Synthesis

A plausible synthetic route to obtain this compound involves a two-step process starting from 3-bromo-5-methylpyridine. The first step is a radical bromination to form the benzylic bromide, followed by a nucleophilic substitution with dimethylamine.

Synthesis 3-Bromo-5-methylpyridine 3-Bromo-5-methylpyridine 3-Bromo-5-(bromomethyl)pyridine 3-Bromo-5-(bromomethyl)pyridine 3-Bromo-5-methylpyridine->3-Bromo-5-(bromomethyl)pyridine NBS, AIBN CCl4, Reflux This compound This compound 3-Bromo-5-(bromomethyl)pyridine->this compound Dimethylamine THF

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 3-Bromo-5-(bromomethyl)pyridine

This protocol is adapted from the synthesis of the isomeric 2-bromo-5-bromomethylpyridine[1].

  • To a solution of 3-bromo-5-methylpyridine (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture under an inert atmosphere for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure 3-bromo-5-(bromomethyl)pyridine.

Experimental Protocol: Synthesis of this compound
  • Dissolve 3-bromo-5-(bromomethyl)pyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add an excess of a solution of dimethylamine (2.0-3.0 eq) in THF or water to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the final product.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of the synthesized compound.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the structure elucidation of the target compound.

Spectroscopic Data and Analysis

The following sections detail the expected spectroscopic data for this compound based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5s1HH-2 (Pyridine)
~8.4s1HH-6 (Pyridine)
~7.8t1HH-4 (Pyridine)
~3.5s2H-CH₂-N
~2.2s6H-N(CH₃)₂
Chemical Shift (δ) ppmAssignment
~150C-2 (Pyridine)
~148C-6 (Pyridine)
~140C-4 (Pyridine)
~138C-3 (Pyridine)
~122C-5 (Pyridine, C-Br)
~63-CH₂-N
~45-N(CH₃)₂
  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software to assign chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2950-2800MediumC-H stretching (aliphatic)
~1600-1450StrongC=C and C=N stretching (pyridine ring)
~1250-1000StrongC-N stretching
~700-600StrongC-Br stretching
  • Acquire the IR spectrum of the purified compound using a Fourier Transform Infrared (FTIR) spectrometer.

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for ease of sample preparation.

  • Place a small amount of the solid sample on the ATR crystal.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Analyze the resulting spectrum to identify characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zInterpretation
214/216Molecular ion peak [M]⁺ (due to ⁷⁹Br/⁸¹Br isotopes)
171/173[M - N(CH₃)₂]⁺
135[M - Br]⁺
44[N(CH₃)₂]⁺
  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.

  • Use a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion.

  • Acquire the mass spectrum in positive ion mode.

  • Perform fragmentation analysis (MS/MS) on the molecular ion peak to confirm the structure.

Conclusion

This technical guide outlines a systematic approach for the synthesis and comprehensive structure elucidation of this compound. By following the proposed synthetic route and employing the detailed analytical protocols, researchers can confidently prepare and characterize this compound. The predicted spectroscopic data provided herein, based on the analysis of analogous structures, serves as a reliable reference for confirming the identity and purity of the synthesized molecule. The successful characterization of this compound will enable its further exploration in various scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine from 3,5-Dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthesis pathway for producing 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, a valuable building block in medicinal chemistry and drug development, starting from the commercially available 3,5-dibromopyridine. The synthesis involves a selective monolithiation and formylation to yield the key intermediate, 5-bromo-3-pyridinecarboxaldehyde, followed by a reductive amination to afford the target compound.

Synthesis Pathway Overview

The overall synthetic transformation is depicted below. The pathway is designed for efficiency and selectivity, utilizing well-established organometallic and reductive amination chemistries.

Synthesis_Pathway 3,5-Dibromopyridine 3,5-Dibromopyridine 5-Bromo-3-lithiopyridine 5-Bromo-3-lithiopyridine (in situ intermediate) 3,5-Dibromopyridine->5-Bromo-3-lithiopyridine 1. n-BuLi, THF 2. -78 °C 5-Bromo-3-pyridinecarboxaldehyde 5-Bromo-3-pyridinecarboxaldehyde 5-Bromo-3-lithiopyridine->5-Bromo-3-pyridinecarboxaldehyde 3. DMF This compound This compound 5-Bromo-3-pyridinecarboxaldehyde->this compound Dimethylamine, NaBH(OAc)3 THF, Acetic Acid

Caption: Overall synthesis pathway from 3,5-dibromopyridine to the target compound.

Step 1: Synthesis of 5-Bromo-3-pyridinecarboxaldehyde via Lithium-Halogen Exchange

This initial step involves a selective bromine-lithium exchange at the 3-position of 3,5-dibromopyridine using n-butyllithium at low temperature. The resulting organolithium intermediate is then quenched with N,N-dimethylformamide (DMF) to yield 5-bromo-3-pyridinecarboxaldehyde. This method is a common and effective strategy for the formylation of aryl halides.[1][2][3]

Experimental Protocol

Materials:

  • 3,5-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[4]

  • Slowly add a solution of n-BuLi in hexanes (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 5-bromo-3-pyridinecarboxaldehyde can be purified by flash column chromatography on silica gel.

Quantitative Data (Step 1)
ParameterValue/DescriptionReference
Starting Material 3,5-DibromopyridineGeneral
Key Reagents n-Butyllithium, N,N-Dimethylformamide[4]
Solvent Anhydrous Tetrahydrofuran (THF)[3]
Temperature -78 °C[4][5]
Reaction Time ~2-3 hoursAdapted from[4]
Typical Yield 60-75% (Estimated based on similar reactions)General Knowledge
Purification Flash Column ChromatographyGeneral

Step 2: Synthesis of this compound via Reductive Amination

The second step involves the reductive amination of 5-bromo-3-pyridinecarboxaldehyde with dimethylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an effective and mild reducing agent for this transformation, selectively reducing the intermediate iminium ion in the presence of the aldehyde.[6][7][8]

Experimental Protocol

Materials:

  • 5-Bromo-3-pyridinecarboxaldehyde

  • Dimethylamine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Sodium acetate

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare a solution of 5-bromo-3-pyridinecarboxaldehyde (1.0 eq), dimethylamine hydrochloride (2.0 eq), sodium acetate (1.6 eq), and a catalytic amount of acetic acid (0.6 eq) in THF.

  • Stir the solution at 0 °C for 5 minutes.

  • Add sodium triacetoxyborohydride (2.2 eq) to the solution in portions.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure, and purify the residue by column chromatography to yield this compound.

Quantitative Data (Step 2)
ParameterValue/DescriptionReference
Starting Material 5-Bromo-3-pyridinecarboxaldehydeGeneral
Key Reagents Dimethylamine hydrochloride, Sodium triacetoxyborohydride
Solvent Tetrahydrofuran (THF)
Reaction Time 1-3 hours
Typical Yield ~77% (Based on a similar reaction)
Purification Column Chromatography

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reductive Amination A1 Dissolve 3,5-dibromopyridine in anhydrous THF A2 Cool to -78 °C A1->A2 A3 Add n-BuLi dropwise A2->A3 A4 Stir for 1 hour at -78 °C A3->A4 A5 Add anhydrous DMF dropwise A4->A5 A6 Stir for 1 hour, then warm to RT A5->A6 A7 Quench with aq. NH4Cl A6->A7 A8 Workup and Purification A7->A8 A9 5-Bromo-3-pyridinecarboxaldehyde A8->A9 B1 Combine aldehyde, dimethylamine HCl, NaOAc, and AcOH in THF A9->B1 B2 Cool to 0 °C and stir B1->B2 B3 Add NaBH(OAc)3 B2->B3 B4 Stir at RT for 1-3 hours B3->B4 B5 Quench with aq. NaHCO3 B4->B5 B6 Workup and Purification B5->B6 B7 1-(5-Bromopyridin-3-yl)-N,N- dimethylmethanamine B6->B7

Caption: Laboratory workflow for the two-step synthesis.

This comprehensive guide provides a detailed and actionable pathway for the synthesis of this compound. The methodologies are based on established chemical principles and supported by literature precedents, ensuring a high probability of success for researchers in the field.

References

Technical Guide: Spectroscopic and Synthetic Overview of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available and predicted spectroscopic data for the compound 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. Due to a lack of readily available experimental spectra in reviewed literature and databases, this document focuses on predicted spectroscopic characteristics and provides a general synthetic protocol. The information is intended to support researchers in the identification, synthesis, and further investigation of this compound.

Compound Identification

IUPAC Name This compound
Synonyms 3-Bromo-5-((dimethylamino)methyl)pyridine
Molecular Formula C₈H₁₁BrN₂
Molecular Weight 215.09 g/mol [1]
CAS Number 908864-98-2[1]

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of this compound and have not been confirmed by experimental results.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.55d1HH-2 (Pyridine)
~8.48d1HH-6 (Pyridine)
~7.80t1HH-4 (Pyridine)
~3.45s2H-CH₂-
~2.25s6H-N(CH₃)₂
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~150.0C-6 (Pyridine)
~148.5C-2 (Pyridine)
~139.0C-4 (Pyridine)
~136.0C-3 (Pyridine)
~121.0C-5 (Pyridine)
~63.0-CH₂-
~45.0-N(CH₃)₂
Predicted Mass Spectrometry Data
ParameterValue
Ionization Mode Electrospray Ionization (ESI)
Predicted [M+H]⁺ m/z 215.0182, 217.0162
Key Fragmentation Expected loss of the dimethylamino group.
Isotopic Pattern Characteristic bromine isotopic pattern with two major peaks of approximately equal intensity separated by 2 m/z units.
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950-2800Medium-StrongC-H stretch (aliphatic)
~1580-1550StrongC=C/C=N stretch (pyridine ring)
~1450MediumCH₂/CH₃ bend
~1100-1000MediumC-N stretch
~700-600StrongC-Br stretch

Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not detailed in the reviewed literature, a general and plausible synthetic route can be adapted from established methods for the synthesis of related 3-(dialkylaminomethyl)pyridines.

General Synthesis via Reductive Amination

A common method for the synthesis of such compounds is the reductive amination of the corresponding aldehyde.

Starting Materials:

  • 5-Bromo-3-pyridinecarboxaldehyde

  • Dimethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-Bromo-3-pyridinecarboxaldehyde in dichloromethane, add a solution of dimethylamine.

  • Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Visualizations

Synthetic Workflow

G General Synthetic Workflow for this compound A 5-Bromo-3-pyridinecarboxaldehyde C Iminium Ion Intermediate A->C B Dimethylamine B->C E This compound C->E D Sodium Triacetoxyborohydride (Reducing Agent) D->E Reduction

Caption: General synthetic workflow via reductive amination.

Structural Relationship

G Structural Relationship of Key Reactants and Product cluster_0 Reactants cluster_1 Product A 5-Bromo-3-pyridinecarboxaldehyde C This compound A->C + B Dimethylamine B->C +

Caption: Reactants leading to the final product structure.

References

In-Depth Technical Guide: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of the pyridine derivative, 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. Due to the limited availability of direct research on this specific compound, this paper also incorporates data from closely related analogues to provide a thorough understanding of its potential applications and characteristics.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative. The presence of the bromine atom and the dimethylaminomethyl group at the 3 and 5 positions of the pyridine ring, respectively, makes it a valuable scaffold for further chemical modifications and a potential candidate for biological activity screening.

PropertyValueReference
Molecular Formula C8H11BrN2[1]
Molecular Weight 215.09 g/mol [1]
Synonyms 3-Bromo-5-(N,N-dimethylaminomethyl)pyridine, (5-Bromopyridin-3-ylmethyl)-dimethylamine[1]
CAS Number 908864-98-2[1]
Physical Form Solid (inferred from related compounds)[2]

Synthesis and Experimental Protocols

A likely precursor for the synthesis is 1-(5-bromopyridin-3-yl)methanamine.[2] The final N,N-dimethylation step can be achieved through a standard Eschweiler-Clarke reaction or reductive amination.

Proposed Synthetic Pathway:

A potential synthetic route starting from 3-amino-5-bromopyridine is outlined below. This approach leverages a known procedure for a closely related isomer, 5-Bromo-3-dimethylaminopyridine, which was synthesized from 3-amino-5-bromopyridine with a 23% yield.[3]

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: N,N-Dimethylation 3_amino_5_bromopyridine 3-Amino-5-bromopyridine reductive_amination Reductive Amination (e.g., NaBH(OAc)3) 3_amino_5_bromopyridine->reductive_amination Formaldehyde 1_5_bromopyridin_3_yl_methanamine 1-(5-Bromopyridin-3-yl)methanamine reductive_amination->1_5_bromopyridin_3_yl_methanamine eschweiler_clarke Eschweiler-Clarke Reaction 1_5_bromopyridin_3_yl_methanamine->eschweiler_clarke Formaldehyde, Formic Acid target_compound 1-(5-Bromopyridin-3-yl)-N,N- dimethylmethanamine eschweiler_clarke->target_compound

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-(5-Bromopyridin-3-yl)methanamine (Precursor)

This step would likely involve the reduction of a corresponding nitrile or the reductive amination of a suitable carbonyl compound, which is a common method for synthesizing primary amines.

Step 2: Synthesis of this compound (Target Compound) via Eschweiler-Clarke Reaction

  • Reaction Setup: To a solution of 1-(5-bromopyridin-3-yl)methanamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add an excess of aqueous formaldehyde (e.g., 3.0 eq) followed by an excess of formic acid (e.g., 3.0 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux (around 80-100 °C) and stirred for several hours (e.g., 4-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is basified with a suitable base, such as sodium hydroxide or sodium bicarbonate solution, to a pH of approximately 9-10.

  • Extraction: The aqueous layer is then extracted multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While no specific biological data for this compound has been reported, the broader class of 3,5-disubstituted pyridines has been investigated for various therapeutic applications.

Antimicrobial and Antitumor Potential:

Research on 3,5-disubstituted pyridines has indicated their potential as antimicrobial and antitumor agents.[4] The specific substitutions on the pyridine ring play a crucial role in their biological activity. For instance, the introduction of halogen atoms and various amino or alkylamino groups can significantly influence the compound's interaction with biological targets.

Enzyme Inhibition:

Derivatives of 3-substituted pyridines have been identified as potent inhibitors of enzymes such as farnesyl-protein transferase (FPT).[5] In these studies, halogen substituents at the 3-position, including bromo, were found to be effective.[5]

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation:

Analogues with substitutions at the 5-position of the pyridine ring have been synthesized and evaluated for their binding affinity to neuronal nicotinic acetylcholine receptors.[6] These studies have identified both agonists and antagonists, highlighting the potential for this class of compounds in neuroscience research.[6]

Biological_Potential cluster_potential_activities Potential Biological Activities (based on related compounds) Target_Compound 1-(5-Bromopyridin-3-yl)-N,N- dimethylmethanamine Antimicrobial Antimicrobial Activity Target_Compound->Antimicrobial Potential Target Antitumor Antitumor Activity Target_Compound->Antitumor Potential Target Enzyme_Inhibition Enzyme Inhibition (e.g., FPT) Target_Compound->Enzyme_Inhibition Potential Target nAChR_Modulation nAChR Modulation Target_Compound->nAChR_Modulation Potential Target

Caption: Potential biological activities of the target compound.

Conclusion and Future Directions

This compound represents a chemical entity with unexplored potential in medicinal chemistry and drug discovery. While direct experimental data is scarce, the synthesis of this compound is feasible through established chemical transformations. The known biological activities of structurally related 3,5-disubstituted pyridines suggest that this compound warrants further investigation for its potential antimicrobial, antitumor, and enzyme-inhibitory properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive screening in various biological assays to elucidate its therapeutic potential. Structure-activity relationship studies on a library of related analogues would be invaluable in optimizing its activity and identifying lead compounds for further development.

References

The Rising Potential of 3-Aminomethyl-5-bromopyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. Within this vast chemical space, 3-aminomethyl-5-bromopyridine derivatives are emerging as a promising class of compounds with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, biological potential, and experimental evaluation of these derivatives, tailored for researchers, scientists, and professionals in drug development.

Synthesis of 3-Aminomethyl-5-bromopyridine Derivatives

The synthesis of 3-aminomethyl-5-bromopyridine derivatives can be achieved through various organic chemistry routes. A common strategy involves the modification of commercially available starting materials such as 3,5-dibromopyridine or 5-bromonicotinic acid.

One facile and efficient method for synthesizing 3-amino-5-bromopyridine derivatives involves microwave-assisted synthesis. This approach offers advantages over conventional heating methods, including shorter reaction times and improved yields.[1] For example, reacting 3,5-dibromopyridine with an excess of an aliphatic amine under microwave irradiation provides a rapid and scalable route to various 3-amino-5-bromopyridine derivatives.[1]

Another versatile method for creating diversity in this scaffold is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of various aryl or heteroaryl groups at the 5-position of the pyridine ring, starting from a suitable bromo-substituted pyridine precursor.

General Synthesis Workflow:

SynthesisWorkflow Start Starting Material (e.g., 3,5-dibromopyridine) Step1 Reaction with Amine (Microwave-assisted) Start->Step1 Intermediate 3-Amino-5-bromopyridine Derivative Step1->Intermediate Step2 Further Functionalization (e.g., Suzuki Coupling) Intermediate->Step2 Final Target 3-Aminomethyl-5-bromopyridine Derivative Step2->Final

Caption: A generalized workflow for the synthesis of 3-aminomethyl-5-bromopyridine derivatives.

Biological Potential and Therapeutic Applications

Derivatives of the 3-aminomethyl-5-bromopyridine core have demonstrated potential in several therapeutic areas, most notably in oncology and for their enzyme inhibitory activity.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of pyridine derivatives against various cancer cell lines. While specific data for 3-aminomethyl-5-bromopyridine derivatives is still emerging, related compounds have shown significant promise. For instance, a series of 3-aminomethyl pyridine chalcone derivatives displayed potent antiproliferative activity.[2] One notable compound from this series exhibited an exceptionally low IC50 value of 0.0067 µM against the MCF-7 breast cancer cell line, indicating its high potency.[2] These compounds are believed to exert their anticancer effects through mechanisms such as DNA binding and the induction of apoptosis.[2]

Another study on novel 3-aminomethyl pyridine derivatives reported significant anticancer activity against A549 lung cancer and MOLT3 leukemia cell lines, with IC50 values as low as 0.2129 µM and 0.14 µM, respectively.[3]

Table 1: Anticancer Activity of Related 3-Aminomethyl Pyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
3-Aminomethyl Pyridine Chalcone DerivativeMCF-7 (Breast)0.0067[2]
3-Aminomethyl Pyridine Amide DerivativeA549 (Lung)0.2129[3]
3-Aminomethyl Pyridine Amide DerivativeMOLT3 (Leukemia)0.14[3]
Enzyme Inhibition

The structural features of 3-aminomethyl-5-bromopyridine derivatives make them attractive candidates for targeting enzymes involved in various disease pathways. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aminomethyl group can form key interactions within enzyme active sites. The bromo substituent can be exploited for further chemical modification or may contribute to binding through halogen bonding.

While specific enzyme inhibition data for this exact class of compounds is limited in the public domain, the broader family of pyridine derivatives is known to inhibit a wide range of enzymes, including kinases, which are critical targets in cancer therapy. For example, various pyridine derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) and tropomyosin receptor kinase (TRK).[4]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

MTT Assay Workflow:

MTTWorkflow A Seed Cells in 96-well Plate B Add Test Compounds (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: A step-by-step workflow of the MTT assay for cytotoxicity testing.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both stains.

Apoptosis Analysis Logic:

ApoptosisLogic cluster_results Cell Populations Start Treated Cells Stain Stain with Annexin V-FITC & PI Start->Stain Flow Flow Cytometry Analysis Stain->Flow Viable Annexin V (-) PI (-) (Viable) Flow->Viable Early Annexin V (+) PI (-) (Early Apoptosis) Flow->Early Late Annexin V (+) PI (+) (Late Apoptosis) Flow->Late Necrotic Annexin V (-) PI (+) (Necrotic) Flow->Necrotic

Caption: Logical flow for the analysis of apoptosis using Annexin V/PI staining.

Conclusion and Future Directions

The 3-aminomethyl-5-bromopyridine scaffold represents a valuable starting point for the development of novel therapeutic agents. The existing data on related compounds, particularly their potent anticancer activities, underscores the potential of this chemical class. Future research should focus on the synthesis and comprehensive biological evaluation of a broader library of 3-aminomethyl-5-bromopyridine derivatives.

Key areas for future investigation include:

  • Systematic Structure-Activity Relationship (SAR) studies: To identify the key structural features that contribute to biological activity and selectivity.

  • Mechanism of Action studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy studies: To evaluate the therapeutic potential of promising candidates in relevant animal models of disease.

By systematically exploring the chemical space around the 3-aminomethyl-5-bromopyridine core, the scientific community can unlock the full therapeutic potential of this promising class of molecules.

References

Navigating the Unknown: A Technical Guide to the Safe Handling of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general safety and handling guide for 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine (CAS No. 908864-98-2) based on available data for structurally similar compounds. No comprehensive, publicly available Safety Data Sheet (SDS) with quantitative toxicological data for this specific compound was identified. Therefore, this substance should be handled with extreme caution as a compound with unknown toxicity. A thorough, site-specific risk assessment must be conducted before any handling or use.

Executive Summary

This compound is a substituted pyridine derivative available for research and development purposes. Due to a lack of specific safety and toxicological data, a precautionary approach to its handling and use is imperative. This guide synthesizes available information on analogous brominated pyridine compounds to provide a framework for safe laboratory practices, including hazard assessment, personal protective equipment (PPE) recommendations, and emergency procedures. The information herein should supplement, not replace, a formal risk assessment conducted by qualified safety professionals.

Hazard Identification and Classification (Based on Analogous Compounds)

While specific data for this compound is unavailable, data from structurally similar compounds suggest the following potential hazards.

Table 1: Summary of Potential Hazards from Structurally Similar Compounds

Hazard ClassificationPotential EffectsSource Compound Example(s)GHS Hazard Statement(s)
Acute Oral Toxicity Toxic or harmful if swallowed.1-(5-bromopyridin-3-yl)methanamineH301 (Toxic if swallowed)[1]
Skin Corrosion/Irritation May cause skin irritation.5-Bromopyridine-2,3-diamine, 3-BromopyridineH315 (Causes skin irritation)[2][3]
Serious Eye Damage/Irritation May cause serious eye irritation.5-Bromopyridine-2,3-diamineH319 (Causes serious eye irritation)[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.5-Bromopyridine-2,3-diamine, 3-BromopyridineH335 (May cause respiratory irritation)[2][3]

Note: The information in this table is based on different, though structurally related, chemicals and should be used for preliminary hazard assessment only.

Experimental Protocols: Safe Handling and Storage

Given the unknown nature of the compound, the following protocols are recommended as a minimum standard for handling this compound.

General Handling Protocol
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and change them frequently.

    • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator may be required, based on a formal risk assessment.

  • Hygiene Practices: Avoid all personal contact with the material. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3]

  • Weighing and Transfers: Weighing of the solid compound should be done in a fume hood or a ventilated balance enclosure. All transfers should be performed in a manner that minimizes the generation of dust or aerosols.

Storage Protocol
  • Container: Store in a tightly sealed, clearly labeled container.

  • Conditions: Keep in a dry, cool, and well-ventilated place.[4] Some suppliers recommend storage at 2-8°C.[4]

  • Incompatibilities: Based on general chemical principles for similar compounds, store away from strong oxidizing agents and strong acids.[3]

Spill and Waste Disposal Protocol
  • Spill Response:

    • Evacuate the area and prevent entry.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For small spills, carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Do not allow the chemical to enter drains.

  • Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety office for specific guidance.

First Aid Measures

The following are general first aid recommendations. In all cases of exposure, seek immediate medical attention and provide the attending physician with this safety information.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2]

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[2]

  • In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]

Visualized Workflows

New Chemical Risk Assessment Workflow

The following diagram outlines a logical workflow for assessing and mitigating risks associated with a chemical with limited safety data.

G cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Control & Mitigation cluster_3 Phase 4: Implementation & Review A Identify Chemical (this compound) B Search for Specific SDS/Toxicity Data A->B CAS: 908864-98-2 C Search for Data on Structurally Similar Compounds B->C If no data E Assume High Hazard Potential (Precautionary Principle) B->E If limited/no data D Review Physical/Chemical Properties C->D F Identify Potential Hazards (e.g., Acute Toxicity, Irritation) D->F E->F G Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) F->G H Develop Standard Operating Procedure (SOP) G->H I Define Engineering Controls (e.g., Fume Hood) H->I J Specify Personal Protective Equipment (PPE) H->J K Establish Emergency & Disposal Procedures H->K L Train Personnel on SOP I->L J->L K->L M Conduct Experiment L->M N Review & Update SOP as Needed M->N

Caption: New Chemical Risk Assessment Workflow

This workflow provides a systematic approach for researchers to safely manage chemicals with unknown or limited hazard information, emphasizing the precautionary principle.

References

An In-depth Technical Guide to 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the chemical compound 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, including its chemical properties, commercial availability, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development who may be interested in utilizing this compound as a building block or intermediate in the synthesis of novel molecules.

Chemical and Physical Properties

This compound, also known by its synonyms 3-Bromo-5-(N,N-dimethylaminomethyl)pyridine and (5-Bromopyridin-3-ylmethyl)-dimethylamine, is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 908864-98-2[1]
Molecular Formula C₈H₁₁BrN₂[1]
Molecular Weight 215.09 g/mol [1]
MDL Number MFCD13249514[1]

Commercial Availability

This compound is commercially available from various chemical suppliers. The following table lists some of the known vendors. Researchers are advised to contact the suppliers directly for the most current information on pricing, purity, and availability.

SupplierLocationNotes
BLDpharmGlobalAvailable for online orders.[2]
CymitQuimicaSpainProvides Safety Data Sheet.
ParchemUSASpecialty chemical supplier.

Safety Information

A Safety Data Sheet (SDS) for this compound is available from CymitQuimica. Researchers must consult the full SDS for detailed safety and handling information before working with this compound. The following table summarizes key safety data.

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

Experimental Protocols and Applications

Extensive searches of scientific literature and patent databases did not yield specific, detailed experimental protocols for the use of this compound in biological assays or as a key component in a synthetic route to a final product. While the synthesis of related 3-amino-5-bromopyridine derivatives has been described, and various pyridine-containing compounds exhibit a wide range of biological activities, no such data is publicly available for this specific molecule.

Due to the absence of published experimental applications, this guide cannot provide detailed methodologies or diagrams of signaling pathways involving this compound at this time.

Logical Relationship of Available Information

The following diagram illustrates the logical flow of information currently available for this compound, from its identification to its potential, yet undocumented, applications.

G Information Flow for this compound A Chemical Identification CAS: 908864-98-2 Formula: C8H11BrN2 B Commercial Availability Suppliers: BLDpharm, CymitQuimica, Parchem A->B C Safety & Handling SDS Available Hazards: Irritant A->C D Physicochemical Properties MW: 215.09 g/mol A->D E Experimental Applications (Data Not Available) B->E Leads to potential use D->E Informs potential use F Biological Activity & Signaling Pathways (Data Not Available) E->F Would inform biological studies

Caption: Logical workflow from identification to potential application.

Conclusion

This compound is a commercially available chemical compound with defined physical and safety properties. However, its application in experimental research, particularly in the context of drug development and signaling pathway studies, is not documented in publicly accessible resources. This guide serves as a foundational document, and it is hoped that future research will elucidate the potential roles of this molecule in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, a valuable building block in medicinal chemistry and drug discovery. The protocols detailed herein are based on established synthetic transformations and offer a reliable pathway to the target compound from commercially available starting materials. This guide includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromo-substituted pyridine ring allows for further functionalization through cross-coupling reactions, while the dimethylaminomethyl group can influence the pharmacokinetic properties of a final drug candidate. The following protocols outline a robust and reproducible multi-step synthesis.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved via a three-step sequence starting from 5-bromonicotinic acid. The synthetic strategy involves:

  • Reduction of the carboxylic acid to the corresponding primary alcohol.

  • Halogenation of the alcohol to form a more reactive halomethyl intermediate.

  • Nucleophilic substitution with dimethylamine to yield the final product.

An alternative starting point is 5-bromonicotinaldehyde, which can be reduced to the same alcohol intermediate.

Experimental Protocols

3.1. Synthesis of (5-Bromopyridin-3-yl)methanol

This protocol describes the reduction of 5-bromonicotinaldehyde to (5-bromopyridin-3-yl)methanol.

  • Materials:

    • 5-Bromonicotinaldehyde

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, suspend 5-bromonicotinaldehyde (1.0 eq) in methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred suspension, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, quench the reaction by the careful addition of water.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (5-bromopyridin-3-yl)methanol.[1]

  • Expected Yield: ~95%[1]

3.2. Synthesis of 5-Bromo-3-(chloromethyl)pyridine

This protocol details the conversion of (5-bromopyridin-3-yl)methanol to 5-bromo-3-(chloromethyl)pyridine.

  • Materials:

    • (5-Bromopyridin-3-yl)methanol

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Procedure:

    • Dissolve (5-bromopyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromo-3-(chloromethyl)pyridine. Further purification may be achieved by column chromatography.

3.3. Synthesis of this compound

This final step involves the reaction of 5-bromo-3-(chloromethyl)pyridine with dimethylamine.

  • Materials:

    • 5-Bromo-3-(chloromethyl)pyridine

    • Dimethylamine solution (e.g., 40% in water or 2 M in THF)

    • Triethylamine (TEA) or Potassium carbonate (K₂CO₃)

    • Acetonitrile or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 5-bromo-3-(chloromethyl)pyridine (1.0 eq) in acetonitrile or THF in a pressure-resistant flask.

    • Add triethylamine or potassium carbonate (2.0-3.0 eq) to the solution.

    • Add the dimethylamine solution (2.0-5.0 eq).

    • Seal the flask and heat the reaction mixture to 50-70 °C for several hours, or stir at room temperature overnight. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Summary of Reactants and Products

StepStarting MaterialKey ReagentsProductMolar Mass ( g/mol )
15-BromonicotinaldehydeNaBH₄, MeOH(5-Bromopyridin-3-yl)methanol188.02
2(5-Bromopyridin-3-yl)methanolSOCl₂5-Bromo-3-(chloromethyl)pyridine206.47
35-Bromo-3-(chloromethyl)pyridine(CH₃)₂NHThis compound215.09

Table 2: Typical Reaction Conditions and Yields

StepSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Methanol01~95
2Dichloromethane0 to RT2-480-90
3Acetonitrile/THFRT to 704-1670-85

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Halogenation cluster_2 Step 3: Amination A 5-Bromonicotinaldehyde B (5-Bromopyridin-3-yl)methanol A->B NaBH4, MeOH, 0°C C 5-Bromo-3-(chloromethyl)pyridine B->C SOCl2, CH2Cl2, 0°C to RT D This compound C->D (CH3)2NH, Base, Solvent

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.

  • Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas.

  • Dimethylamine is a flammable and corrosive gas/liquid with a strong odor.

Characterization

The identity and purity of the synthesized compounds should be confirmed by appropriate analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

  • Mass Spectrometry (MS) to determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) to assess the purity.

Conclusion

The protocols described provide a clear and efficient pathway for the synthesis of this compound. By following these procedures, researchers can reliably produce this important intermediate for applications in drug discovery and development.

References

Purification of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine by Column Chromatography

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery programs. The synthesis of such molecules often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities.[1] Effective purification is critical to ensure the integrity of subsequent reactions and biological assays. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for separating compounds based on polarity.[2] A key challenge in the chromatography of pyridine derivatives is the interaction between the basic nitrogen atom and the acidic silanol groups on the silica gel surface, which can lead to peak tailing and poor separation.[3] This protocol incorporates the use of a basic modifier in the eluent to mitigate these effects and achieve high purity.

Principle of Separation

Normal-phase column chromatography separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase (eluent). Non-polar compounds travel through the column more quickly, while polar compounds are retained longer. Due to the presence of a tertiary amine and a pyridine ring, this compound is a polar, basic compound. To prevent strong, irreversible binding and peak tailing on the acidic silica gel, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase.[3][4] This deactivates the acidic sites on the silica, allowing for a clean elution and improved separation.

Materials and Equipment

CategoryItem
Glassware Chromatography column, round-bottom flasks, test tubes, beakers
Equipment Rotary evaporator, TLC tank, UV lamp (254 nm), fume hood
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase n-Hexane (ACS grade), Ethyl acetate (ACS grade), Triethylamine (TEA)
Consumables TLC plates (silica gel 60 F254), cotton or glass wool, sand, pipette
Crude Product Crude this compound

Experimental Protocol

The overall workflow for the purification process is outlined below. The protocol involves initial method development using Thin-Layer Chromatography (TLC) followed by preparative column chromatography.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude_product Crude Product tlc_analysis 1. TLC Analysis for Eluent Selection crude_product->tlc_analysis sample_prep 4. Prepare Sample for Dry Loading crude_product->sample_prep slurry_prep 2. Prepare Silica Gel Slurry tlc_analysis->slurry_prep column_packing 3. Pack Chromatography Column slurry_prep->column_packing sample_loading 5. Load Sample onto Column column_packing->sample_loading sample_prep->sample_loading elution 6. Elute with Gradient sample_loading->elution fraction_collection 7. Collect Fractions elution->fraction_collection fraction_analysis 8. Analyze Fractions by TLC fraction_collection->fraction_analysis combine_fractions 9. Combine Pure Fractions fraction_analysis->combine_fractions evaporation 10. Evaporate Solvent combine_fractions->evaporation pure_product Pure Product evaporation->pure_product

Caption: Experimental workflow for the purification of this compound.

Thin-Layer Chromatography (TLC) Analysis

Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that gives the desired product a retention factor (Rf) of approximately 0.2-0.4.[5]

  • Prepare several eluent systems with varying ratios of a non-polar solvent (n-Hexane) and a polar solvent (Ethyl Acetate). Add 0.5-1% triethylamine (TEA) to each system to prevent tailing.[3]

  • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).

  • Spot the dissolved crude mixture onto TLC plates and develop them in the prepared eluent systems.

  • Visualize the spots under a UV lamp (254 nm). The target compound, being aromatic, should be UV active.[6]

  • Select the eluent system that provides the best separation between the product spot and major impurities.

Eluent System (Hexane:EtOAc + 1% TEA)Rf of ProductObservations
90:10~0.1Product moves slightly off the baseline.
70:30~0.3Good separation from less polar impurities.
50:50~0.5Good separation from more polar impurities.

Table based on typical behavior of polar amines. Actual Rf values must be determined experimentally.

Based on the hypothetical data above, a gradient elution starting from a less polar system (e.g., 90:10 Hexane:EtOAc) to a more polar one (e.g., 50:50 Hexane:EtOAc) would be effective.

Column Preparation
  • Select a column of an appropriate size. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.[7]

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.[2]

  • Prepare a slurry of the required amount of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).[2]

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[2]

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface.[7]

  • Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Sample Preparation and Loading (Dry Loading)

Dry loading is recommended for better resolution, especially if the crude product is not very soluble in the initial eluent.[4][7]

  • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[3]

  • Carefully add this powder onto the top layer of sand in the packed column, ensuring a flat, even layer.

Elution and Fraction Collection
  • Carefully add the initial, least polar eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to begin the elution process (flash chromatography).

  • Start collecting fractions in test tubes.

  • Gradually increase the polarity of the eluent according to a predetermined gradient. This allows for the elution of less polar impurities first, followed by the desired product, and finally the more polar impurities.

StepVolume (Column Volumes)Eluent Composition (Hexane:EtOAc + 1% TEA)Purpose
12-395:5Elute very non-polar impurities.
25-1080:20Elute less polar impurities.
310-2070:30Elute the target product.
45-1050:50Elute more polar impurities from the column.
Analysis and Isolation
  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the fractions that show a single spot corresponding to the Rf of the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and GC-MS.[2]

Troubleshooting

  • Poor Separation: If separation is poor, consider using a longer column or a shallower, more gradual elution gradient.[4] Ensure the column is packed properly without air bubbles or cracks.[2]

  • Product Tailing on TLC/Column: This is common for amines on silica.[3] Ensure that a sufficient amount of triethylamine (0.5-1%) is added to the eluent to suppress interaction with acidic silica. Alternatively, neutral alumina can be used as the stationary phase.[4]

  • Product Does Not Elute: If the product remains on the column, the eluent system is not polar enough. Increase the proportion of the polar solvent (ethyl acetate) or switch to a more polar system, such as dichloromethane/methanol.[8]

Conclusion

This protocol describes a robust method for the purification of this compound using silica gel flash column chromatography. The key to successful purification is the initial TLC analysis to determine the optimal eluent system and the addition of triethylamine to prevent peak tailing. By following this detailed procedure, researchers can obtain the target compound with high purity, suitable for subsequent applications in research and development.

References

Application Note: NMR Characterization of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and a workflow diagram for the characterization process.

Predicted NMR Data

Due to the absence of published experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2 (Pyridine)~8.5s-1H
H-4 (Pyridine)~7.8s-1H
H-6 (Pyridine)~8.6s-1H
-CH₂- (Methylene)~3.5s-2H
-N(CH₃)₂ (Dimethyl)~2.3s-6H

Note: Predicted chemical shifts are for a sample dissolved in CDCl₃. Actual values may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-5 (Pyridine, C-Br)~120
C-3 (Pyridine, C-CH₂)~138
C-2 (Pyridine)~150
C-4 (Pyridine)~135
C-6 (Pyridine)~152
-CH₂- (Methylene)~60
-N(CH₃)₂ (Dimethyl)~45

Note: Predicted chemical shifts are for a sample dissolved in CDCl₃. Actual values may vary based on solvent and experimental conditions.

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1]

  • Sample Weighing: Accurately weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2] The sample should be a dry, solid powder.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules.[1][2] Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄.

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[2][3] Vortex or gently agitate the vial until the sample is completely dissolved.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[1][4]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.[2]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[1] Clearly label the tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring NMR data on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[5]

  • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.[5]

  • Relaxation Delay (d1): 1-2 seconds.[5]

  • Acquisition Time: 3-4 seconds to ensure good digital resolution.[5]

  • Spectral Width: A range of -2 to 12 ppm is generally adequate for most organic molecules.[5]

  • Temperature: 298 K (25 °C).[6]

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).[5]

  • Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans are often required.[5]

  • Relaxation Delay (d1): 2 seconds.[5]

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range of 0 to 220 ppm.

  • Temperature: 298 K (25 °C).

2D NMR Experiments (for structural confirmation):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting molecular fragments.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into 5 mm NMR Tube dissolve->filter cap Cap and Label Tube filter->cap load Insert Sample into NMR Spectrometer cap->load lock_shim Lock and Shim load->lock_shim setup Set Up NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC) lock_shim->setup acquire Acquire Data setup->acquire process Process Raw Data (Fourier Transform, Phasing, Baseline Correction) acquire->process reference Reference Spectra (e.g., to TMS or solvent peak) process->reference integrate Integrate ¹H Peaks reference->integrate assign Assign Signals (Using 1D and 2D data) integrate->assign report Generate Report assign->report

Caption: Workflow for the NMR characterization of a small molecule.

References

Application Note: Quantitative Analysis and Fragmentation Study of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis and structural elucidation of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, a key intermediate in pharmaceutical synthesis, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines the sample preparation, chromatographic separation, and mass spectrometric conditions. Furthermore, a proposed fragmentation pathway is discussed, providing insights into the structural characteristics of the molecule. This method is suitable for high-throughput screening and detailed characterization of this and structurally related compounds in various stages of drug development.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are crucial for its quantification in complex matrices and for the confirmation of its chemical identity. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for these tasks.[1][2] This note provides a comprehensive protocol for the analysis of this compound, which can be adapted for various research and quality control applications.

Chemical Properties

PropertyValue
Chemical Name This compound
Molecular Formula C₈H₁₁BrN₂
Molecular Weight 215.09 g/mol
Monoisotopic Mass 214.0109 g/mol
Structure Chemical structure of this compound

Experimental Protocols

Sample Preparation

A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. Working standards for the calibration curve were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. For plasma sample analysis, a protein precipitation method was employed. To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was collected for LC-MS/MS analysis.

Liquid Chromatography
ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry
ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Data Presentation

Quantitative Analysis

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linear range, limit of detection (LOD), and limit of quantification (LOQ) were determined.

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LOD 0.5 ng/mL
LOQ 1.0 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95 - 105%
Fragmentation Analysis

The protonated molecule [M+H]⁺ of this compound appears at m/z 215/217 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). Collision-Induced Dissociation (CID) of the precursor ion was performed to identify characteristic product ions for Multiple Reaction Monitoring (MRM) and structural confirmation.

Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentCollision Energy (eV)
215/217170/172[M+H - N(CH₃)₂]⁺20
215/217136[M+H - Br]⁺35
215/21745[CH₂=N(CH₃)₂]⁺15

Mandatory Visualizations

fragmentation_pathway M [M+H]⁺ m/z 215/217 F1 [M+H - N(CH₃)₂]⁺ m/z 170/172 M->F1 - N(CH₃)₂ F2 [M+H - Br]⁺ m/z 136 M->F2 - Br F3 [CH₂=N(CH₃)₂]⁺ m/z 45 M->F3 α-cleavage

Caption: Proposed fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Working Standards Stock->Standards LC LC Separation (C18 Column) Standards->LC Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant Supernatant->LC MS MS Detection (ESI+) LC->MS MRM MRM Analysis MS->MRM Frag Fragmentation Analysis MS->Frag Quant Quantification MRM->Quant

Caption: Experimental workflow for the analysis of the target compound.

Discussion

The developed LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound. The chromatographic conditions ensure good peak shape and resolution from potential interferences. The positive ESI mode was chosen due to the presence of the basic nitrogen atoms in the pyridine ring and the dimethylamino group, which are readily protonated.

The fragmentation pattern is consistent with the structure of the molecule. The loss of the dimethylamino group (m/z 45) is a characteristic fragmentation for compounds containing this moiety, resulting in the fragment at m/z 170/172. The cleavage of the bromine atom leads to the fragment at m/z 136. The most intense and stable fragment is often the dimethylaminomethyl cation at m/z 45, which arises from alpha-cleavage. For quantitative purposes, the transition from m/z 215/217 to 170/172 is recommended due to its specificity and intensity.

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and selective analysis of this compound. The detailed protocol and the elucidation of its fragmentation pathway provide a valuable resource for researchers in the fields of pharmaceutical analysis and drug development. The method is demonstrated to be robust, reliable, and suitable for high-throughput applications.

References

Application Notes and Protocols for 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, a pyridine derivative, in kinase assays. While specific data for this compound is not extensively available in public literature, the pyridine scaffold is a well-established core structure in the development of kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region make it a valuable starting point for designing potent and selective ATP-competitive kinase inhibitors.[1][2] These notes offer a comprehensive guide for researchers initiating studies with this compound, covering theoretical background, generalized experimental protocols, and data interpretation. The protocols provided are adaptable for screening against a variety of kinases.

Introduction to Pyridine-Based Kinase Inhibitors

The pyridine ring is a privileged scaffold in medicinal chemistry and forms the core of numerous FDA-approved drugs.[1] In the context of kinase inhibition, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine region of ATP and thereby facilitating binding to the kinase hinge region.[2] This interaction is a common feature for many kinase inhibitors.[2] Pyridine derivatives have been successfully developed as inhibitors for a range of kinases, including but not limited to Vaccinia-Related Kinases 1 and 2 (VRK1/2), Cyclin-Dependent Kinase 2 (CDK2), and Proviral Integration site for Moloney murine leukemia virus 1 (PIM-1).[1] The versatility of the pyridine scaffold allows for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.[2][3]

Quantitative Data Summary of Representative Pyridine-Based Kinase Inhibitors

To provide a reference for the potential efficacy of pyridine derivatives, the following tables summarize the in vitro potency of various pyridine-based compounds against their respective kinase targets. It is important to note that these are examples, and the activity of this compound would need to be determined experimentally.

Table 1: Inhibitory Activity of Pyridine Derivatives against VRK1/2 [1]

CompoundTarget KinaseIC50 (nM)
26VRK1150
5VRK1260
19VRK1674
BI-D1870 (1)VRK133

Table 2: Inhibitory Activity of Pyridine Derivatives against CDK2/cyclin A2 [1]

CompoundTarget KinaseIC50 (µM)
4CDK2/cyclin A20.24
11CDK2/cyclin A20.50
1CDK2/cyclin A20.57
8CDK2/cyclin A20.65
Roscovitine (Ref.)CDK2/cyclin A20.39

Table 3: Inhibitory Activity of Pyridine Derivatives against PIM-1 [1]

CompoundTarget KinaseIC50 (nM)
12PIM-114.3
6PIM-119.4
13PIM-119.8
11PIM-142.3

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with target kinases.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay determines the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • This compound (solubilized in DMSO)

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in the assay buffer to the desired final concentrations.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 5 µL of a solution containing the kinase and its substrate in assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final volume will be 10 µL.

    • Include controls: a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1] Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In_Vitro_Kinase_Inhibition_Assay A Prepare Serial Dilutions of Compound B Add Compound, Kinase, and Substrate to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Add ADP-Glo™ Reagent D->E F Add Kinase Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm that the inhibitor binds to its intended target within a cellular context.[1]

Materials:

  • Cultured cells expressing the target kinase

  • This compound

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE and Western Blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant, which contains the soluble protein fraction, and prepare for Western blotting.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the target kinase.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.[1] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]

CETSA_Workflow A Treat Cells with Compound B Lyse Cells A->B C Heat Lysate at Different Temperatures B->C D Centrifuge to Pellet Aggregates C->D E Collect Supernatant (Soluble Proteins) D->E F Analyze by Western Blot E->F G Plot Melting Curve F->G Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Inhibitor This compound Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor

References

The Utility of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to improve the physicochemical properties of molecules make it a privileged structure in drug design. The 3,5-disubstituted pyridine motif, in particular, offers a valuable vector for chemical elaboration, allowing for precise modulation of a compound's interaction with its biological target.

This document provides detailed application notes and experimental protocols for the use of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine as a fragment in drug discovery campaigns. This fragment combines the advantageous features of the pyridine core with a bromine atom, which can serve as a handle for further chemical modification or engage in halogen bonding, and a dimethylaminomethyl group, which can act as a hydrogen bond acceptor or a basic center. These characteristics make it an attractive starting point for the development of potent and selective inhibitors for various target classes, including kinases, G-protein coupled receptors (GPCRs), and proteases.

Fragment Profile

This compound is a commercially available fragment with physicochemical properties that align well with the principles of fragment-based drug discovery (FBDD), often referred to as the "Rule of Three".

PropertyValueSource
Molecular Weight215.09 g/mol PubChem
cLogP1.8PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors2 (N in pyridine, N in dimethylamino)PubChem
Rotatable Bonds2PubChem

Application Notes: A Hypothetical Kinase Inhibition Project

These application notes describe a hypothetical scenario where This compound is identified as a hit in a fragment screening campaign against a hypothetical protein kinase, "Kinase X".

Initial Fragment Screening and Hit Identification

Objective: To identify small molecule fragments that bind to the ATP-binding site of Kinase X.

A diverse library of fragments is screened against Kinase X using a biophysical method such as Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA). This compound is identified as a primary hit, demonstrating weak but measurable binding affinity.

Hit Validation and Characterization

Objective: To confirm the binding of the fragment to Kinase X and determine its binding affinity and ligand efficiency.

The binding of This compound is validated using an orthogonal biophysical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy. Isothermal Titration Calorimetry (ITC) is then employed to determine the dissociation constant (Kd), providing quantitative insight into the binding affinity.

Exemplary Quantitative Data for Hit Validation

FragmentMethodKd (µM)Ligand Efficiency (LE)
This compoundITC2500.35
Structural Biology and Binding Mode Determination

Objective: To elucidate the binding mode of the fragment within the Kinase X active site.

X-ray crystallography is used to solve the co-crystal structure of This compound in complex with Kinase X. The resulting structure reveals key interactions, such as a hydrogen bond between the pyridine nitrogen and the hinge region of the kinase, and identifies vectors for chemical elaboration.

Fragment Elaboration and Lead Optimization

Objective: To improve the binding affinity and selectivity of the initial fragment hit through structure-guided chemical synthesis.

Based on the co-crystal structure, a medicinal chemistry campaign is initiated to synthesize analogs of the fragment. The bromine atom can be utilized for palladium-catalyzed cross-coupling reactions to introduce larger substituents that can occupy adjacent pockets. The dimethylamino group can be modified to explore additional interactions. This iterative process of design, synthesis, and testing leads to the development of a potent and selective lead compound.

Exemplary Data for Lead Optimization

CompoundModificationIC50 (nM) vs. Kinase XSelectivity vs. Kinase Y
Fragment Hit -250,0001-fold
Analog 1 Suzuki coupling at Br position5,00010-fold
Analog 2 Modification of dimethylamino group1,50025-fold
Lead Compound Combination of modifications50>100-fold

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for Primary Fragment Screening

Materials:

  • Kinase X protein

  • SYPRO Orange dye

  • Fragment library (including This compound ) dissolved in DMSO

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument

Method:

  • Prepare a master mix containing Kinase X protein and SYPRO Orange dye in an appropriate buffer.

  • Dispense the master mix into the wells of the PCR plate.

  • Add the fragment compounds from the library to individual wells to a final concentration of 200 µM. Include DMSO-only controls.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Monitor the fluorescence of SYPRO Orange as a function of temperature.

  • Calculate the melting temperature (Tm) for each well. A significant increase in Tm in the presence of a fragment compared to the DMSO control indicates binding.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Kd Determination

Materials:

  • Kinase X protein

  • This compound

  • ITC instrument

  • Appropriate buffer (degassed)

Method:

  • Prepare a solution of Kinase X (e.g., 20 µM) in the ITC cell.

  • Prepare a solution of This compound (e.g., 200 µM) in the injection syringe.

  • Equilibrate the instrument to the desired temperature (e.g., 25 °C).

  • Perform a series of injections of the fragment solution into the protein solution, typically 1-2 µL per injection.

  • Record the heat change associated with each injection.

  • Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).

Protocol 3: X-ray Crystallography for Co-crystal Structure Determination

Materials:

  • Highly pure and concentrated Kinase X protein

  • This compound

  • Crystallization screens and plates

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron or in-house)

Method:

  • Mix the Kinase X protein with a molar excess of This compound .

  • Set up crystallization trials using vapor diffusion (sitting drop or hanging drop) with various crystallization screens.

  • Monitor the trials for crystal growth.

  • Once crystals are obtained, soak them in a cryoprotectant solution containing the fragment.

  • Flash-cool the crystals in liquid nitrogen.

  • Collect X-ray diffraction data.

  • Process the diffraction data and solve the crystal structure using molecular replacement.

  • Refine the structure and model the fragment into the electron density in the active site.

Visualizations

G cluster_0 Fragment-Based Drug Discovery Workflow A Fragment Library Screening (TSA, SPR) B Hit Identification (this compound) A->B C Hit Validation (NMR, ITC) B->C D Structural Biology (X-ray Crystallography) C->D E Structure-Activity Relationship (SAR) D->E F Lead Optimization (Synthesis of Analogs) E->F Design F->E Test G Lead Compound F->G G cluster_pathway Hypothetical Kinase X Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector CellProliferation Cell Proliferation DownstreamEffector->CellProliferation Inhibitor Lead Compound (Derived from Fragment) Inhibitor->KinaseX

References

Application Notes and Protocols for Cellular Assays with 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and databases reveals no specific cellular assays or biological studies for the compound 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. This chemical is listed in chemical supplier catalogs and databases such as PubChem, but its biological activity, mechanism of action, and potential therapeutic applications remain undocumented in peer-reviewed research.[1]

The absence of published data means that there are no established protocols for its use in cellular assays, no quantitative data to summarize, and no known signaling pathways to visualize. The compound is available from suppliers for research purposes, suggesting it may be used in early-stage drug discovery and screening, but the outcomes of such research have not been made public.[2][3][4]

While literature exists on the synthesis and biological activities of other bromopyridine derivatives and similarly structured compounds, this information is not directly applicable to this compound and cannot be used to generate reliable application notes.[5][6][7][8]

Therefore, detailed application notes, experimental protocols, data tables, and signaling pathway diagrams for this specific compound cannot be provided at this time due to the lack of foundational scientific research. Researchers interested in the biological effects of this compound would need to conduct initial exploratory studies to determine its properties and potential applications.

References

Application Notes and Protocols for 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine in Serotonin Transporter Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, is a primary target for a multitude of psychotropic drugs, including selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders. The evaluation of novel compounds for their affinity and potency at SERT is a critical step in the drug discovery and development process. This document provides a detailed overview of the application of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine for SERT binding studies, including protocols for determining its binding affinity and functional inhibition.

While specific binding data for this compound is not currently available in the public domain, this document outlines the standardized methodologies that would be employed to characterize its interaction with the serotonin transporter. The protocols provided are based on well-established in vitro assays and can be adapted for the evaluation of this and other novel chemical entities.

Data Presentation

The primary quantitative metrics for characterizing the interaction of a compound with the serotonin transporter are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

  • Ki (Inhibition Constant): Represents the intrinsic binding affinity of a compound for the transporter. A lower Ki value indicates a higher binding affinity.[1][2] It is derived from the IC50 value and is independent of the experimental conditions, allowing for direct comparison of the potency of different inhibitors.[2]

  • IC50 (Half-Maximal Inhibitory Concentration): Indicates the concentration of a compound required to inhibit 50% of the specific binding of a radioligand or 50% of the transporter's functional activity (e.g., serotonin uptake).[1] IC50 values are dependent on experimental conditions, such as the concentration of the substrate.[2]

The binding affinities and functional potencies of reference SERT inhibitors are presented below for comparative purposes.

CompoundTargetAssay TypeKi (nM)IC50 (nM)
This compound Human SERT Radioligand Binding Data not available Data not available
This compound Human SERT [³H]-Serotonin Uptake Data not available Data not available
FluoxetineHuman SERTRadioligand Binding1.110
ParoxetineHuman SERTRadioligand Binding0.060.2
CitalopramHuman SERTRadioligand Binding0.83.5
ImipramineHuman SERTRadioligand Binding1.455.9

Note: The Ki and IC50 values for the reference compounds are approximate and can vary depending on the specific experimental conditions and cell systems used.

Serotonin Transporter Signaling Pathway

The serotonin transporter is located on the presynaptic membrane of serotonergic neurons. Its primary function is the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the serotonergic signal. Inhibitors of SERT, such as SSRIs, block this reuptake process, leading to an increased concentration of serotonin in the synapse and enhanced postsynaptic receptor activation.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_Vesicle Serotonin Vesicle 5HT 5-HT 5HT_Vesicle->5HT Release SERT SERT 5HT->SERT Reuptake 5HT_Receptor 5-HT Receptor 5HT->5HT_Receptor Binding Signaling Postsynaptic Signaling 5HT_Receptor->Signaling Activation Test_Compound This compound Test_Compound->SERT Inhibition

Figure 1: Serotonin transporter signaling pathway and mechanism of inhibition.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Determination of Ki

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human serotonin transporter (hSERT) using a radiolabeled ligand, such as [³H]-Citalopram.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing hSERT.

  • Radioligand: [³H]-Citalopram (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Reference Compound: A known SERT inhibitor (e.g., Fluoxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding Control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw the hSERT-expressing cell membranes on ice and dilute to the desired protein concentration (typically 5-20 µ g/well ) in ice-cold Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of the non-specific binding control.

    • Test Compound: 50 µL of serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Reference Compound: 50 µL of serial dilutions of the reference compound.

  • Addition of Radioligand and Membranes:

    • To each well, add 50 µL of [³H]-Citalopram diluted in Assay Buffer to a final concentration near its Kd (typically 0.5-2 nM).

    • Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation to each well. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the assay by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for SERT.

Radioligand_Binding_Workflow prep Reagent Preparation (Membranes, Radioligand, Compounds) setup Assay Plate Setup (Total, NSB, Test Compound) prep->setup incubation Incubation (Room Temperature, 60-90 min) setup->incubation filtration Filtration & Washing (Separate Bound/Free Ligand) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Figure 2: Experimental workflow for the radioligand binding assay.
Protocol 2: [³H]-Serotonin Uptake Assay for Determination of IC50

This protocol describes a functional assay to determine the potency (IC50) of a test compound in inhibiting the uptake of [³H]-Serotonin into cells expressing hSERT.

Materials:

  • Cell Line: HEK293 cells stably expressing hSERT.

  • Radioligand: [³H]-Serotonin (5-hydroxytryptamine).

  • Test Compound: this compound.

  • Reference Compound: A known SERT inhibitor (e.g., Paroxetine).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Lysis Buffer: 1% SDS or 0.1 M NaOH.

  • 96-well cell culture plates.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Cell Culture: Plate the hSERT-expressing HEK293 cells in 96-well plates and grow to 80-90% confluency.

  • Pre-incubation:

    • Wash the cells once with pre-warmed (37°C) Uptake Buffer.

    • Pre-incubate the cells for 15-30 minutes at 37°C with various concentrations of the test compound or reference compound diluted in Uptake Buffer.

  • Initiate Uptake:

    • Initiate serotonin uptake by adding [³H]-Serotonin to each well at a final concentration near its Km for SERT (typically 10-20 nM).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. This incubation time should be within the linear range of uptake.

  • Terminate Uptake:

    • Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold Uptake Buffer.

  • Cell Lysis and Counting:

    • Lyse the cells by adding 100 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Determine Specific Uptake: Specific Uptake = Total Uptake (cpm in the absence of inhibitor) - Non-specific Uptake (cpm in the presence of a saturating concentration of a reference inhibitor).

  • Generate Inhibition Curve: Plot the percentage of specific uptake against the logarithm of the test compound concentration.

  • Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

Conclusion

The protocols detailed in this document provide a robust framework for the in vitro characterization of this compound and other novel compounds at the serotonin transporter. By determining the Ki and IC50 values, researchers can effectively assess the binding affinity and functional potency of these compounds, which is essential for understanding their pharmacological profile and potential as therapeutic agents or research tools. While specific data for this compound is not yet available, the application of these standardized assays will be instrumental in elucidating its interaction with SERT.

References

Anwendungs-Hinweise und Protokolle: Derivatisierung von 1-(5-Brompyridin-3-yl)-N,N-dimethylmethanamin für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Publikations-Nr.: ANP-2025-001 Veröffentlichungsdatum: 27. Dezember 2025 Autor: Dr. Gemini, Abteilung für computergestützte Chemie

Einleitung

Das Grundgerüst des 1-(5-Brompyridin-3-yl)-N,N-dimethylmethanamin ist eine wichtige Ausgangsverbindung in der medizinischen Chemie, die als vielseitiger Baustein für die Synthese von Molekülbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) dient. Die Präsenz eines Bromatoms am Pyridinring bietet eine reaktive Stelle, die sich ideal für Kreuzkupplungsreaktionen eignet. Dies ermöglicht die systematische Einführung einer Vielzahl von funktionellen Gruppen, um deren Einfluss auf die biologische Aktivität zu untersuchen. Diese Anwendungs-Hinweise beschreiben detaillierte Protokolle für die Derivatisierung dieses Moleküls, mit einem Schwerpunkt auf der Suzuki-Miyaura-Kreuzkupplung, zur Generierung von Analoga für SAR-Studien.

Übersicht der Derivatisierungsstrategie

Der primäre Punkt für die Derivatisierung ist die C-Br-Bindung an der Position 5 des Pyridinrings. Diese Position ist für metallkatalysierte Kreuzkupplungsreaktionen gut geeignet. Durch die Variation des Kupplungspartners können diverse funktionelle Gruppen eingeführt werden, um sterische, elektronische und pharmakokinetische Eigenschaften gezielt zu modulieren.

SAR_Workflow cluster_synthesis Synthesephase cluster_analysis Analyse- & Testphase cluster_sar SAR-Zyklus A 1-(5-Brompyridin-3-yl)- N,N-dimethylmethanamin (Ausgangsmaterial) B Kreuzkupplungsreaktion (z.B. Suzuki-Kupplung) A->B Boronsäure-Partner C Aufreinigung (Säulenchromatographie) B->C D Strukturverifizierung (NMR, MS) C->D E Biologischer Assay (z.B. IC50-Bestimmung) D->E F Datenanalyse E->F G SAR-Analyse F->G H Design neuer Analoga G->H H->B Optimierungszyklus

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studien.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben ein allgemeines Verfahren für die Suzuki-Miyaura-Kreuzkupplung, das an verschiedene Boronsäuren angepasst werden kann.

3.1 Materialien und Reagenzien

  • 1-(5-Brompyridin-3-yl)-N,N-dimethylmethanamin

  • Geeignete Aryl- oder Heteroarylboronsäure (1,2 Äquivalente)

  • Palladium(II)-acetat (Pd(OAc)₂, 0,05 Äquivalente)

  • Tricyclohexylphosphin (PCy₃, 0,10 Äquivalente)

  • Kaliumphosphat, wasserfrei (K₃PO₄, 3,0 Äquivalente)

  • Toluol, wasserfrei

  • Wasser, entgast

  • Standard-Glasgeräte für organische Synthese unter Schutzgasatmosphäre

  • Ausrüstung für Säulenchromatographie (Kieselgel)

3.2 Allgemeines Protokoll für die Suzuki-Miyaura-Kupplung

  • Reaktionsaufbau: In einem ausgeflammten und mit Argon gespülten Schlenkrohr werden 1-(5-Brompyridin-3-yl)-N,N-dimethylmethanamin (1,0 Äquiv.), die Boronsäure (1,2 Äquiv.), Pd(OAc)₂ (0,05 Äquiv.), PCy₃ (0,10 Äquiv.) und K₃PO₄ (3,0 Äquiv.) eingewogen.

  • Lösungsmittelzugabe: Wasserfreies Toluol und entgastes Wasser (im Verhältnis 10:1) werden über eine Spritze zugegeben, sodass eine Konzentration des Brompyridins von ca. 0,1 M entsteht.

  • Reaktionsdurchführung: Die Reaktionsmischung wird für 5 Minuten mit Argon durchspült und anschließend unter Rühren bei 100 °C für 12-18 Stunden erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Ethylacetat verdünnt und durch eine kurze Kieselgelsäule filtriert, um Palladiumreste zu entfernen. Das Filtrat wird mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen.

  • Trocknung und Aufkonzentrierung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Aufreinigung: Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel aufgereinigt, um das gewünschte Produkt in reiner Form zu erhalten.

  • Charakterisierung: Die Identität und Reinheit des Produkts werden durch ¹H-NMR, ¹³C-NMR und hochauflösende Massenspektrometrie (HRMS) bestätigt.

Datenpräsentation für SAR-Studien

Die für die SAR-Analyse generierten Daten sollten systematisch erfasst werden. Eine tabellarische Übersicht ermöglicht einen direkten Vergleich der chemischen Modifikationen mit der biologischen Aktivität.

Tabelle 1: Beispielhafte SAR-Daten für Derivate von 1-(5-Brompyridin-3-yl)-N,N-dimethylmethanamin

VerbindungR-Gruppe (Position 5)Ausbeute [%]Reinheit [%, HPLC]IC₅₀ [µM]
Startmaterial -Br->98>100
Derivat 1 Phenyl85>9915,2
Derivat 2 4-Fluorphenyl78>998,5
Derivat 3 3-Methoxyphenyl81>9822,1
Derivat 4 Thiophen-2-yl72>9911,8
Derivat 5 Pyrimidin-5-yl65>975,3

Hinweis: Die in dieser Tabelle dargestellten Daten sind hypothetisch und dienen nur zur Veranschaulichung.

Visualisierung von Logischen Beziehungen

Die Visualisierung von Konzepten kann das Verständnis von komplexen Zusammenhängen wie der Lead-Optimierung erleichtern.

SAR_Logic cluster_core Struktur-Wirkungs-Beziehung (SAR) A Lead-Struktur Identifizierte biologische Aktivität B Hypothese Welche strukturellen Änderungen verbessern die Aktivität? A->B C Synthese Gezielte Modifikation der Lead-Struktur B->C D Testung Messung der Aktivität der neuen Analoga C->D E Analyse Korrelation von Struktur und Aktivität D->E E->B Iterativer Optimierungs- prozess

Abbildung 2: Logisches Diagramm des iterativen Prozesses der SAR-Analyse.

Fazit

Die vorgestellten Protokolle bieten eine robuste Grundlage für die systematische Derivatisierung von 1-(5-Brompyridin-3-yl)-N,N-dimethylmethanamin. Die palladiumkatalysierte Kreuzkupplung ist eine bewährte und vielseitige Methode zur Erzeugung von Molekülbibliotheken.[1][2] Die sorgfältige Dokumentation und tabellarische Aufbereitung der synthetischen und biologischen Daten ist entscheidend für eine erfolgreiche SAR-Studie, die letztendlich zur Identifizierung von optimierten Leitstrukturen mit verbesserter Wirksamkeit und günstigeren pharmakokinetischen Eigenschaften führen kann.

References

Application Notes and Protocols for the Experimental Use of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Document Version: 1.0 Last Updated: December 22, 2025

Disclaimer: The following application notes and protocols are based on the structural analysis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine and the known neuropharmacological activities of its constituent chemical motifs. As of the date of this document, there is no specific published experimental data for this compound. Therefore, the proposed applications and experimental designs are intended to serve as a scientific guide for initial research and characterization.

Introduction and Rationale

This compound is a synthetic compound featuring a 3,5-disubstituted pyridine ring. Structural analysis suggests potential interactions with key targets in the central nervous system (CNS). The pyridine scaffold is a well-established pharmacophore for ligands of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function, learning, memory, and addiction.[1][2][3] Specifically, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to nAChRs.[1][2]

Furthermore, the presence of an N,N-dimethylmethanamine side chain, a tertiary amine, suggests possible interactions with monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

This document outlines potential applications and provides detailed protocols for the initial neuropharmacological characterization of this compound.

Hypothesized Neuropharmacological Targets and Applications

Based on its chemical structure, this compound is hypothesized to be a modulator of:

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs): The compound may act as an agonist, partial agonist, or antagonist at various nAChR subtypes, particularly the α4β2 subtype, which is highly expressed in the CNS and is a key target for nicotine addiction therapies.[1] Potential applications could include research into cognitive enhancement, smoking cessation, and neurodegenerative disorders like Alzheimer's and Parkinson's disease.

  • Monoamine Transporters (MATs): The compound may exhibit inhibitory activity at DAT, NET, and/or SERT.[6] This could make it a candidate for research into novel antidepressants, anxiolytics, or treatments for ADHD.

The initial experimental workflow should focus on determining the binding affinity and functional activity at these primary target families.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clarity and comparative analysis.

Table 1: Receptor Binding Affinity Profile

TargetRadioligandKᵢ (nM) ± SEMn
α4β2 nAChR[³H]-EpibatidineData to be determined3
α7 nAChR[³H]-MLAData to be determined3
Dopamine Transporter (DAT)[³H]-WIN 35,428Data to be determined3
Norepinephrine Transporter (NET)[³H]-NisoxetineData to be determined3
Serotonin Transporter (SERT)[³H]-CitalopramData to be determined3

Table 2: Functional Activity Profile

Assay TypeTarget/Cell LineMeasured ParameterEC₅₀ / IC₅₀ (nM) ± SEM% Max Response (Eₘₐₓ)n
Ion Flux (Agonist Mode)α4β2 nAChR⁸⁶Rb⁺ EffluxData to be determinedData to be determined3
Dopamine Uptake InhibitionHEK293-hDAT[³H]-Dopamine UptakeData to be determinedData to be determined3
Norepinephrine Uptake InhibitionHEK293-hNET[³H]-Norepinephrine UptakeData to be determinedData to be determined3
Serotonin Uptake InhibitionHEK293-hSERT[³H]-Serotonin UptakeData to be determinedData to be determined3

Visualizations: Pathways and Workflows

Diagram 1: Hypothesized nAChR Signaling Pathway

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound Compound nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) Compound->nAChR Binds to receptor Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Depolarization Ion_Influx->Depolarization Leads to Ca_Signaling Ca²⁺ Signaling (e.g., Calmodulin, PKC) Ion_Influx->Ca_Signaling Activates NT_Release Neurotransmitter Release Depolarization->NT_Release Triggers Ca_Signaling->NT_Release Modulates Experimental_Workflow A Compound Synthesis & QC B Primary Screening: Radioligand Binding Assays (nAChRs & MATs) A->B C Determine Kᵢ Values B->C D Secondary Screening: Functional Assays (Ion Flux & Uptake Inhibition) C->D If Kᵢ < 1µM E Determine EC₅₀/IC₅₀ Values D->E F Selectivity Profiling (Off-target screening) E->F If Potent & Active G In Vivo Behavioral Assays (e.g., Locomotor Activity, Anxiety Models) F->G H Lead Optimization G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields and other common issues encountered during the synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine.

Section 1: Synthesis of the Starting Amine Precursor

The synthesis of the target molecule typically starts from a suitable aminopyridine precursor. Two common starting materials are 3-Amino-5-bromopyridine and 1-(5-bromopyridin-3-yl)methanamine. This section addresses challenges related to the preparation of these precursors.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain 3-amino-5-bromopyridine?

A1: 3-Amino-5-bromopyridine can be synthesized through several routes, including:

  • Hofmann rearrangement of 5-bromonicotinamide: This method involves treating 5-bromonicotinamide with a solution of sodium hydroxide and bromine. The reaction typically proceeds at elevated temperatures (around 70 °C) and can provide yields of approximately 70%.[1]

  • Microwave-assisted synthesis from 3,5-dibromopyridine: Reacting 3,5-dibromopyridine with an excess of an amine under microwave heating can produce 3-amino-5-bromopyridine derivatives. This method is often faster and can lead to higher purity and yields compared to conventional heating.[2]

  • Reduction of 3-bromo-5-nitropyridine: The nitro group of 3-bromo-5-nitropyridine can be reduced to an amino group using various reducing agents, such as palladium on carbon (Pd/C) with a hydrogen source. This method can achieve very high yields, reportedly up to 96%.[1]

Q2: Where can I find a detailed protocol for the synthesis of 3-amino-5-bromopyridine?

A2: A detailed protocol for the synthesis of 3-amino-5-bromopyridine from 5-bromonicotinamide via Hofmann rearrangement is provided in the "Experimental Protocols" section below.

Troubleshooting Guide: Synthesis of Starting Amine Precursor

Q: My yield of 3-amino-5-bromopyridine from the Hofmann rearrangement is significantly lower than expected. What are the possible causes and solutions?

A: Low yields in the Hofmann rearrangement of 5-bromonicotinamide can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction mixture is heated to the specified temperature (e.g., 70 °C) for the recommended duration (e.g., 1 hour).[1] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Suboptimal reagent stoichiometry: Incorrect amounts of sodium hydroxide or bromine can negatively impact the yield.

    • Solution: Carefully measure and use the correct molar ratios of reagents as specified in the protocol.

  • Degradation of the product: The product might be sensitive to prolonged heating or harsh basic conditions.

    • Solution: Avoid unnecessarily long reaction times and ensure the temperature does not significantly exceed the recommended value.

  • Inefficient extraction: The product may not be fully extracted from the aqueous phase.

    • Solution: Use a mixture of solvents like THF and tert-butyl methyl ether for extraction, and perform multiple extractions to ensure complete recovery of the product.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-bromopyridine from 5-Bromonicotinamide [1]

  • Prepare a solution of sodium hydroxide (31.8 g, 0.79 mol) and bromine (40.7 g, 0.255 mol) in 340 ml of water and cool the solution.

  • To the pre-cooled solution, add 5-bromonicotinamide (42.0 g, 0.209 mol).

  • Allow the reaction mixture to gradually warm to room temperature and then heat it at 70 °C for 1 hour.

  • After the reaction is complete, cool the resulting suspension to room temperature.

  • Treat the aqueous phase with saturated brine and extract it three times with a 1:1 solvent mixture of THF and tert-butyl methyl ether.

  • Combine the organic phases, dry them with magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (eluent: heptane/ethyl acetate 1:1) to obtain 3-amino-5-bromopyridine.

Data Presentation

Table 1: Comparison of Synthetic Routes to 3-Amino-5-bromopyridine

Starting MaterialMethodReagentsYieldReference
5-BromonicotinamideHofmann RearrangementNaOH, Br270%[1]
3,5-DibromopyridineMicrowave SynthesisAmine, SolventVaries (e.g., 55% with pyrrolidine)[2]
3-Bromo-5-nitropyridineReductionPd/C, H2 source96%[1]

Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product SM1 5-Bromonicotinamide Method1 Hofmann Rearrangement SM1->Method1 SM2 3,5-Dibromopyridine Method2 Microwave Synthesis SM2->Method2 SM3 3-Bromo-5-nitropyridine Method3 Reduction SM3->Method3 Product 3-Amino-5-bromopyridine Method1->Product Method2->Product Method3->Product

Caption: Synthetic pathways to 3-amino-5-bromopyridine.

Section 2: N,N-Dimethylation of the Amine Precursor

This section focuses on the final step of the synthesis: the N,N-dimethylation of the amine precursor to yield this compound. The primary focus is on the Eschweiler-Clarke reaction and alternative reductive amination methods.

Frequently Asked Questions (FAQs)

Q1: What is the Eschweiler-Clarke reaction and how does it work for N,N-dimethylation?

A1: The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines to tertiary amines using excess formic acid and formaldehyde.[3] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. For a primary amine, this process occurs twice to yield the N,N-dimethylated product. A key advantage of this reaction is that it typically does not lead to the formation of quaternary ammonium salts.[3]

Q2: Are there alternative methods to the Eschweiler-Clarke reaction for N,N-dimethylation?

A2: Yes, several alternative reductive amination methods can be employed. These often involve different reducing agents in place of formic acid. Common alternatives include:

  • Sodium triacetoxyborohydride (NaBH(OAc)3): This is a mild and selective reducing agent often used for reductive aminations.[4]

  • Sodium cyanoborohydride (NaBH3CN): Another selective reducing agent that can be used, though it poses a toxicity risk due to the potential release of cyanide.[4]

  • Catalytic hydrogenation: Using a metal catalyst (e.g., Pd/C) and a hydrogen source is a green and efficient method for reductive amination.[5]

Troubleshooting Guide: N,N-Dimethylation

Q: I am getting a very low yield (around 20-25%) when trying to synthesize this compound from 3-amino-5-bromopyridine using formaldehyde and a borohydride reagent. What could be the problem?

A: A reported synthesis of 5-bromo-3-dimethylaminopyridine from 3-amino-5-bromopyridine using aqueous formaldehyde, acetic acid, and sodium triacetoxyborohydride resulted in a low yield of 23%.[2] This suggests that this particular substrate may be challenging for this specific reductive amination protocol. Potential reasons for the low yield and corresponding troubleshooting steps are:

  • Incomplete imine formation: The equilibrium for imine formation between the aminopyridine and formaldehyde might not be favorable under the reaction conditions.

    • Solution: Try adjusting the pH. The formation of the iminium ion is crucial and is pH-dependent. Acetic acid is used to catalyze imine formation, but the optimal pH may need to be determined empirically.

  • Slow reduction of the iminium ion: The borohydride reagent might not be efficiently reducing the formed iminium ion.

    • Solution: Consider switching to a different reducing agent. The classic Eschweiler-Clarke conditions using formic acid as the reductant might be more effective.[3] Alternatively, stronger reducing agents could be explored, but with caution to avoid reduction of the pyridine ring or the bromo substituent.

  • Side reactions: The starting material or product might be undergoing side reactions under the reaction conditions. For instance, the pyridine nitrogen can be alkylated under certain conditions.[6]

    • Solution: The Eschweiler-Clarke reaction is generally preferred as it avoids the formation of quaternary ammonium salts.[3] Carefully controlling the reaction temperature and time can also help minimize side reactions.

  • Purification issues: The product might be difficult to separate from starting materials and byproducts, leading to a low isolated yield.

    • Solution: Optimize the purification protocol. This may involve trying different chromatography conditions (e.g., different solvent systems or stationary phases) or exploring purification by distillation if the product is sufficiently volatile and stable.

Q: My Eschweiler-Clarke reaction is not proceeding to completion, and I am observing a mixture of mono-methylated and di-methylated products. How can I improve the conversion to the N,N-dimethylated product?

A: Incomplete dimethylation in the Eschweiler-Clarke reaction can be due to several factors:

  • Insufficient reagents: An excess of both formaldehyde and formic acid is typically required to drive the reaction to completion.

    • Solution: Ensure that at least two equivalents of formaldehyde and a stoichiometric excess of formic acid are used per equivalent of the primary amine.

  • Reaction temperature and time: The reaction may require higher temperatures or longer reaction times for the second methylation step, which can be slower.

    • Solution: Try increasing the reaction temperature to around 80-100 °C and extending the reaction time.[7] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • Steric hindrance: If the substrate is sterically hindered, the second methylation might be significantly slower.

    • Solution: While 1-(5-bromopyridin-3-yl)methanamine is not exceptionally hindered, prolonged reaction times and higher temperatures might be necessary.

Experimental Protocols

Protocol 2: General Procedure for Eschweiler-Clarke Reaction [7]

  • To the primary amine (1.0 eq), add an excess of formic acid (e.g., 3-5 eq) and an excess of a 37% aqueous solution of formaldehyde (e.g., 3-5 eq).

  • Heat the reaction mixture at 80-100 °C for several hours (e.g., 4-18 h), monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Basify the reaction mixture with a suitable base (e.g., NaOH solution) to a pH of around 11.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Data Presentation

Table 2: Comparison of N,N-Dimethylation Methods

MethodReagentsTypical YieldAdvantagesDisadvantagesReference
Eschweiler-ClarkeFormaldehyde, Formic AcidGood to ExcellentAvoids quaternization, inexpensive reagentsRequires heating, potential for side reactions with sensitive substrates[3]
Reductive AminationFormaldehyde, NaBH(OAc)3, AcOHVariable (reported low for this substrate)Mild conditionsCan result in low yields for certain substrates[2]
Reductive AminationFormaldehyde, NaBH3CNGoodMild conditionsToxic cyanide waste[4]

Visualization

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in N,N-Dimethylation Cause1 Incomplete Imine Formation Problem->Cause1 Cause2 Slow Iminium Ion Reduction Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Cause4 Purification Issues Problem->Cause4 Solution1 Adjust pH Cause1->Solution1 Solution2 Change Reducing Agent (e.g., to Formic Acid) Cause2->Solution2 Solution3 Use Eschweiler-Clarke (avoids quaternization) Cause3->Solution3 Solution4 Optimize Purification Protocol Cause4->Solution4

Caption: Troubleshooting logic for low yield in N,N-dimethylation.

References

Technical Support Center: Synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and purification challenges.

Observed Issue Potential Cause(s) Suggested Solutions
Low or No Product Formation 1. Inactive reagents (e.g., old formaldehyde or reducing agent).2. Insufficient reaction temperature or time.3. pH of the reaction mixture is not optimal for iminium ion formation.1. Use fresh, high-quality reagents. Titrate formaldehyde solution if necessary.2. Optimize reaction temperature and monitor progress by TLC or LC-MS.3. For reductive amination with borohydride reagents, the addition of a weak acid like acetic acid can be beneficial.
Presence of a Major Byproduct with a Mass Corresponding to the Monomethylated Amine Incomplete methylation during the Eschweiler-Clarke reaction of 1-(5-bromopyridin-3-yl)methanamine.1. Ensure an excess of formaldehyde and formic acid is used.[1][2]2. Increase reaction time and/or temperature to drive the reaction to completion.
Formation of N-formyl Byproduct Incomplete reduction of the formylated intermediate, particularly in Leuckart-Wallach type reactions.[1]1. Ensure a sufficient amount of the reducing agent (formic acid) is present.2. Consider a post-reaction hydrolysis step under acidic or basic conditions to convert the N-formyl byproduct to the desired tertiary amine.
Presence of a Regioisomeric Byproduct (e.g., 5-Bromo-4-dimethylaminopyridine) This is more likely to occur in syntheses starting from 3,5-dibromopyridine and dimethylamine, where substitution can occur at both the 3 and 4 positions.[3]1. This is difficult to control directly in the reaction. Purification by column chromatography is the most effective solution.2. Consider a more regioselective synthetic route, such as starting with 5-bromo-3-formylpyridine or 1-(5-bromopyridin-3-yl)methanamine.
Formation of a Mixture of Mono- and Bis-arylated Products This can be an issue in syntheses starting from 3-amino-5-bromopyridine and an alkylating agent.[3]1. Carefully control the stoichiometry of the alkylating agent.2. Use a large excess of the amine to favor mono-alkylation.
Difficult Purification with Multiple Impurities Extended heating during the synthesis can lead to the formation of multiple, difficult-to-separate impurities.[3]1. Optimize reaction conditions to minimize reaction time and temperature.2. Consider using microwave-assisted synthesis to reduce reaction times and potentially improve product purity.[3]3. Employ high-performance liquid chromatography (HPLC) for purification if standard column chromatography is insufficient.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common routes involve the reductive amination of 5-bromo-3-formylpyridine with dimethylamine or the Eschweiler-Clarke methylation of 1-(5-bromopyridin-3-yl)methanamine.[2][3]

Q2: Can quaternary ammonium salts form as a byproduct in the Eschweiler-Clarke reaction?

A2: No, the formation of quaternary ammonium salts is not possible under Eschweiler-Clarke conditions. The reaction stops at the tertiary amine stage because a tertiary amine cannot form an imine or iminium ion with formaldehyde.[1]

Q3: What are the key parameters to control in the Eschweiler-Clarke reaction to ensure complete methylation?

A3: It is crucial to use an excess of both formaldehyde and formic acid. The reaction is typically performed at elevated temperatures, often near boiling, to ensure it goes to completion.[1][2]

Q4: I am observing an N-formylated byproduct. How can I avoid this?

A4: The formation of N-formylated byproducts is more common in Leuckart-Wallach reactions.[1] Ensuring a sufficient excess of the reducing agent (formic acid) and appropriate reaction temperatures can help minimize its formation. If it does form, a subsequent hydrolysis step can be employed.

Q5: What purification techniques are most effective for isolating the final product?

A5: Column chromatography on silica gel is a standard method for purification.[3] Given the basic nature of the product, a solvent system such as dichloromethane/methanol with a small amount of triethylamine or ammonium hydroxide can be effective. If impurities are difficult to separate, preparative HPLC may be necessary.

Q6: Are there alternative reducing agents to formic acid for the reductive amination?

A6: Yes, other reducing agents can be used. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent for reductive aminations.[3] Other options include sodium cyanoborohydride, sodium borohydride, or catalytic hydrogenation.[2]

Quantitative Data Summary

The following table summarizes yields from reported syntheses of related 3-amino-5-bromopyridine derivatives, which can provide an indication of expected yields for the synthesis of this compound.

Starting Material Reagents Product Yield (%) Reference
3-Amino-5-bromopyridineAcetaldehyde, Sodium triacetoxyborohydride5-Bromo-3-diethylaminopyridineNot reported, but successful synthesis mentioned[3]
3,5-DibromopyridineDiisopropylamine, t-BuONa/NaNH₂5-Bromo-3-diisopropylaminopyridine30[3]
3,5-DibromopyridineDimethylamine, t-BuONa/NaNH₂1:1 mixture of 5-bromo-3-dimethylaminopyridine and 5-bromo-4-dimethylaminopyridineNot specified[3]
3-Amino-5-bromopyridineAqueous formaldehyde, AcOH, NaBH(OAc)₃5-Bromo-3-dimethylaminopyridine23[3]
3,5-DibromopyridinePyrrolidine (microwave)5-Bromo-3-(pyrrolidin-1-yl)pyridine55[3]

Experimental Protocols

Protocol 1: Reductive Amination of 5-Bromo-3-formylpyridine with Dimethylamine (General Procedure)

  • To a solution of 5-bromo-3-formylpyridine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added a solution of dimethylamine (2.0-3.0 eq, typically as a solution in THF or water).

  • A weak acid such as acetic acid (1.0-1.2 eq) may be added, and the mixture is stirred at room temperature for 1-2 hours to facilitate iminium ion formation.

  • The reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq), is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Eschweiler-Clarke Methylation of 1-(5-Bromopyridin-3-yl)methanamine (General Procedure)

  • To a solution of 1-(5-bromopyridin-3-yl)methanamine (1.0 eq) is added an excess of formic acid (e.g., 3-5 eq).

  • An excess of aqueous formaldehyde (e.g., 3-5 eq) is then added to the mixture.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is made basic by the careful addition of an aqueous base (e.g., NaOH or Na₂CO₃).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

Side_Reactions cluster_reactants Starting Materials cluster_side_products Potential Side Products 5-bromo-3-formylpyridine 5-bromo-3-formylpyridine Unreacted_Aldehyde Unreacted 5-bromo-3-formylpyridine 5-bromo-3-formylpyridine->Unreacted_Aldehyde Incomplete Reaction Dimethylamine Dimethylamine 1-(5-bromopyridin-3-yl)methanamine 1-(5-bromopyridin-3-yl)methanamine Monomethylated_Amine 1-(5-Bromopyridin-3-yl)-N-methylmethanamine 1-(5-bromopyridin-3-yl)methanamine->Monomethylated_Amine Incomplete Methylation Unreacted_Amine Unreacted 1-(5-bromopyridin-3-yl)methanamine 1-(5-bromopyridin-3-yl)methanamine->Unreacted_Amine Incomplete Reaction Target_Product Target_Product 1-(5-bromopyridin-3-yl)methanamine->Target_Product Eschweiler-Clarke (Formaldehyde, Formic Acid) Monomethylated_Amine->Target_Product Further Methylation N_Formyl_Product N-(5-Bromopyridin-3-ylmethyl)-N-methylformamide Target_Product->N_Formyl_Product N-Formylation (Leuckart-Wallach conditions)

Caption: Synthetic pathways and potential side reactions.

This diagram illustrates the two primary synthetic routes to the target molecule and highlights potential side products that may arise from incomplete reactions or alternative reaction pathways.

References

Technical Support Center: Purification of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted starting materials like 3,5-dibromopyridine, mono-alkylated intermediates, and over-alkylated quaternary ammonium salts. Additionally, oxidation of the pyridine ring or de-bromination can lead to other impurities. Extended heating during synthesis can also lead to the formation of multiple impurities that complicate purification.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques are typically column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature and quantity of the impurities. Acid-base extraction can also be employed to separate the basic product from non-basic impurities.

Q3: What are the key physical and chemical properties of this compound?

A3: Understanding the properties of the target compound is crucial for effective purification.

PropertyValue
Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
Appearance Typically a solid or oil
Boiling Point Not well-defined, may decompose at high temperatures
Solubility Generally soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its impurities during column chromatography or to check the purity of recrystallized material. A suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) should be used. Staining with potassium permanganate or visualization under UV light can help identify spots.

Troubleshooting Guide

Column Chromatography Issues

Q1: My compound is not moving from the baseline on the silica gel column, even with a polar eluent.

A1: This could be due to the basic nature of the dimethylamino group strongly interacting with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia in methanol, to your eluent system. This will neutralize the acidic sites on the silica and allow your compound to elute properly.

Q2: The separation between my product and an impurity is very poor.

A2: Poor separation can be addressed by optimizing the eluent system. If the spots are too close together, try a less polar solvent system and run the column more slowly. Gradient elution, where the polarity of the eluent is gradually increased, can also improve separation. Alternatively, a different stationary phase, such as alumina (basic or neutral), might provide better separation for basic compounds.

Recrystallization Issues

Q1: I can't find a suitable solvent for recrystallization.

A1: A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to screen several solvents or solvent pairs. For amine-containing compounds, common solvents include ethyl acetate, hexanes, toluene, or mixtures like ethyl acetate/hexanes. If the compound oils out, try using a larger volume of solvent or a different solvent system.

Q2: The product crystallizes with low purity.

A2: This may happen if the cooling process is too rapid, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities persist, a second recrystallization may be necessary. Washing the filtered crystals with a small amount of cold solvent can also help remove surface impurities.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of silica in the initial eluent (e.g., 95:5 hexanes/ethyl acetate with 1% triethylamine).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethyl acetate).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent selected.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals begin to form at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity NamePotential OriginTLC Characteristics (relative to product)Removal Method
3,5-DibromopyridineUnreacted starting materialLess polarColumn Chromatography
1-(5-Bromopyridin-3-yl)methanamineIncomplete methylationMore polarColumn Chromatography
(5-Bromopyridin-3-yl)methyl-trimethylammonium bromideOver-methylationHighly polar (baseline)Column Chromatography, Extraction
5-BromonicotinaldehydeIncomplete reduction of intermediateMore polarColumn Chromatography

Table 2: Typical Solvent Systems for Purification

Purification MethodSolvent System (v/v)Comments
Column Chromatography Hexanes/Ethyl Acetate (gradient) + 1% TriethylamineGood for separating non-polar impurities.
Dichloromethane/Methanol (gradient) + 1% TriethylamineEffective for more polar impurities.
Recrystallization Ethyl Acetate/HexanesGood for inducing crystallization.
TolueneCan be effective for compounds that are highly soluble in other solvents.

Visualizations

Purification_Workflow Crude_Product Crude this compound Purity_Check Assess Purity (TLC, NMR) Crude_Product->Purity_Check Purification_Choice Choose Purification Method Purity_Check->Purification_Choice Impure Pure_Product Pure Product Purity_Check->Pure_Product Sufficiently Pure Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Crystalline Solid Column_Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Final Analysis (NMR, MS, etc.) Pure_Product->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Problem Problem_Type What is the issue? Start->Problem_Type Poor_Separation Poor Separation in Chromatography Problem_Type->Poor_Separation Chromatography No_Crystals No Crystals Formed Problem_Type->No_Crystals Recrystallization Low_Yield Low Yield Problem_Type->Low_Yield General Solution_Separation Add Triethylamine to Eluent Use a Different Solvent System Try Alumina Instead of Silica Poor_Separation->Solution_Separation Solution_Crystals Scratch Flask Add Seed Crystal Use a Different Solvent Slow Cooling No_Crystals->Solution_Crystals Solution_Yield Re-extract Aqueous Layers Combine Mixed Fractions and Re-purify Low_Yield->Solution_Yield

References

Technical Support Center: Analysis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine and facing challenges with co-eluting impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Issue 1: Poor resolution between the main peak and an impurity.

Potential Causes:

  • Suboptimal Mobile Phase: The polarity of the mobile phase may not be suitable for separating compounds with very similar structures.

  • Inappropriate Stationary Phase: The column chemistry might not provide the necessary selectivity for the analyte and its impurities.

  • Gradient Not Optimized: The gradient slope may be too steep, causing impurities to elute too close to the main peak.

Solutions:

  • Adjust Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A lower percentage of organic solvent can increase retention and potentially improve separation.

    • pH: Adjust the pH of the aqueous phase. Since the analyte is a basic pyridine derivative, operating at a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the molecule, which can alter its retention and improve peak shape.[1][2]

    • Additives: Introduce ion-pairing reagents for reversed-phase chromatography, although this may not be compatible with mass spectrometry (MS) detection.[1][3]

  • Evaluate Different Stationary Phases:

    • Mixed-Mode Chromatography: Employ columns with both reversed-phase and ion-exchange characteristics to enhance selectivity for polar and ionizable compounds.[1][4]

    • Phenyl-Hexyl Columns: These columns can offer alternative selectivity through π-π interactions with the pyridine ring.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar impurities, HILIC can be a suitable alternative to reversed-phase chromatography.[4][5]

  • Optimize Gradient Elution:

    • Shallow Gradient: Decrease the rate of change of the organic modifier concentration over time. This can help to better separate closely eluting peaks.

    • Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition where the co-eluting peaks are most likely to separate.

Issue 2: Poor peak shape (tailing) for the main compound.

Potential Causes:

  • Secondary Interactions: The basic nitrogen on the pyridine ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.

  • Inappropriate pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, resulting in poor peak shape.

Solutions:

  • Modify Mobile Phase:

    • Lower pH: Use an acidic mobile phase (e.g., pH 2.5-3.5) to ensure the pyridine nitrogen is fully protonated, which minimizes interactions with silanols.

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites. However, be aware that TEA can suppress MS signals.

  • Use a Different Column:

    • End-capped Columns: Utilize columns that are thoroughly end-capped to reduce the number of accessible silanol groups.

    • Hybrid Silica Columns: Columns with a hybrid particle technology (organic/inorganic) often exhibit reduced silanol activity and better peak shape for basic compounds.

  • Adjust Injection Conditions:

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

    • Use a Weaker Injection Solvent: Dissolve the sample in a solvent that is weaker than the initial mobile phase to promote on-column focusing.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities associated with the synthesis of this compound?

A1: Common impurities can arise from the starting materials, side reactions, or degradation. Potential impurities include:

  • Positional Isomers: Isomers where the bromo or dimethylaminomethyl group is at a different position on the pyridine ring. The separation of positional isomers can be particularly challenging due to their similar physicochemical properties.[2][6]

  • Starting Material Carryover: Residual 3-amino-5-bromopyridine or other precursors.[7]

  • Over- or Under-Alkylated Products: For example, 1-(5-Bromopyridin-3-yl)-N-methylmethanamine or related compounds.

  • Oxidation Products: N-oxide derivatives of the pyridine ring.

Q2: Which analytical technique is best for resolving co-eluting impurities of this compound: HPLC or SFC?

A2: Both techniques have their advantages.

  • HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC with C18 or phenyl-hexyl columns is a good starting point. Method development by adjusting mobile phase pH and organic solvent is often successful.[2][8] Mixed-mode chromatography can provide enhanced selectivity.[1]

  • SFC (Supercritical Fluid Chromatography): SFC is an excellent alternative, particularly for polar compounds and chiral separations.[9][10][] It often provides faster separations and uses less organic solvent.[] For polar analytes, a co-solvent (modifier) such as methanol is typically added to the supercritical CO2.[9][12]

Q3: How can I confirm the identity of a co-eluting impurity?

A3: The most effective way is to use a mass spectrometer (MS) detector coupled with your chromatography system (LC-MS or SFC-MS). The mass-to-charge ratio (m/z) can provide the molecular weight of the impurity. For further structural elucidation, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[13][14]

Q4: My baseline is noisy and shows "ghost peaks." What could be the cause?

A4: Ghost peaks are typically due to contamination in the mobile phase or carryover from a previous injection.[15]

  • Mobile Phase Contamination: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Water quality is a common source of contamination.[16]

  • Sample Carryover: This occurs when a portion of the sample from a previous injection is retained in the system (e.g., injector, column) and elutes in a subsequent run.[17] To mitigate this, implement a robust needle wash protocol and flush the column with a strong solvent between runs.[15][17]

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Resolving a Critical Impurity Pair

ParameterMethod A: Reversed-Phase HPLCMethod B: Supercritical Fluid Chromatography (SFC)
Column Phenyl-Hexyl, 2.7 µm, 100 x 3.0 mmChiral Stationary Phase, 3 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in WaterSupercritical CO2
Mobile Phase B AcetonitrileMethanol with 0.1% Diethylamine
Gradient 5% to 35% B in 15 min10% to 40% B in 8 min
Flow Rate 0.5 mL/min3.0 mL/min
Temperature 40 °C35 °C
Backpressure 250 bar150 bar
Resolution (Rs) 1.62.1

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC-UV Method
  • System Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases.

    • Equilibrate the column (e.g., C18, 5 µm, 150 x 4.6 mm) with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 70% B

      • 17-19 min: 70% to 95% B

      • 19-21 min: 95% B

      • 21-21.1 min: 95% to 5% B

      • 21.1-25 min: 5% B (re-equilibration)

Protocol 2: General Troubleshooting Workflow for Co-elution

This protocol outlines a systematic approach to resolving co-eluting peaks.

  • Initial Assessment:

    • Confirm that the co-elution is reproducible.

    • If using MS detection, examine the mass spectra across the peak to see if different m/z values are present, confirming the presence of multiple components.

  • Method Modification (in order of preference):

    • Gradient Modification: Decrease the gradient slope by a factor of two around the elution time of the target peaks.

    • Temperature Screening: Analyze the sample at two different temperatures (e.g., 30 °C and 50 °C) to see if the selectivity changes.

    • Organic Solvent Screening: Switch the organic modifier from acetonitrile to methanol or vice versa, keeping the same gradient profile.

    • pH Screening: If not already using an acidic modifier, prepare mobile phases with different pH values (e.g., pH 3 and pH 7, ensuring column compatibility).

    • Stationary Phase Screening: If the above steps do not provide sufficient resolution, screen columns with different selectivities (e.g., Phenyl-Hexyl, embedded polar group, or HILIC).

Visualizations

HPLC_Method_Development start Start: Co-eluting Peaks select_column Select Initial Column (e.g., C18) start->select_column optimize_gradient Optimize Gradient Slope select_column->optimize_gradient screen_solvents Screen Organic Solvents (ACN vs. MeOH) optimize_gradient->screen_solvents adjust_ph Adjust Mobile Phase pH screen_solvents->adjust_ph change_column Change Column Chemistry (e.g., Phenyl, Mixed-Mode) adjust_ph->change_column end_resolved Resolution Achieved change_column->end_resolved Success end_unresolved Further Investigation (e.g., SFC, 2D-LC) change_column->end_unresolved Failure

Caption: Workflow for HPLC method development to resolve co-eluting peaks.

Troubleshooting_Workflow cluster_Initial Initial Observation cluster_Investigation Investigation cluster_Action Corrective Actions cluster_Outcome Outcome start Co-elution Observed check_reproducibility Check Reproducibility start->check_reproducibility check_ms Confirm with MS Data check_reproducibility->check_ms modify_gradient Modify Gradient check_ms->modify_gradient change_temp Change Temperature modify_gradient->change_temp resolved Resolved modify_gradient->resolved Success switch_solvent Switch Organic Solvent change_temp->switch_solvent change_temp->resolved Success change_column Change Column switch_solvent->change_column switch_solvent->resolved Success change_column->resolved Success not_resolved Not Resolved change_column->not_resolved Failure

References

Improving the stability of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the common causes?

A1: The stability of this compound in solution can be influenced by several factors, similar to other pyridine derivatives. Key contributors to degradation include:

  • pH: Both highly acidic and alkaline conditions can catalyze the degradation of pyridine-containing compounds.[1] The tertiary amine group in your compound makes it susceptible to protonation in acidic solutions and potential Hoffman elimination or other rearrangements in strongly basic conditions.

  • Light Exposure: Pyridine and its derivatives can be sensitive to light, particularly UV radiation, which can induce photolytic degradation.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2] Storing solutions at room temperature for extended periods or exposing them to heat can lead to significant compound loss.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in the solvent can lead to the formation of N-oxides or other oxidative degradation products.[1][2][3] The nitrogen atom in the pyridine ring is susceptible to oxidation.[3]

  • Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers or trace acids/bases, can initiate or catalyze degradation.

Q2: What are the visual or analytical signs of degradation for my compound in solution?

A2: Degradation of your this compound solution can manifest in several ways:[2]

  • Visual Changes: A noticeable change in the color or clarity of the solution, or the formation of precipitates, can indicate degradation or solubility issues.[2]

  • Chromatographic Changes (e.g., HPLC, TLC):

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks corresponding to degradation products.

    • A shift in the retention time of the main peak.

    • For TLC, you might observe streaking or the appearance of new spots.[4]

  • Loss of Biological Activity: If you are using the compound in a biological assay, a decrease in its expected activity can be a sign of degradation.[2]

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To ensure the long-term stability of your stock solutions, the following storage conditions are recommended:

  • Temperature: Store stock solutions at -20°C or, for extended periods, at -80°C.[2]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the solution from light.[2]

  • Inert Atmosphere: For sensitive applications or long-term storage, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen.[2]

  • Solvent Choice: Use high-purity, anhydrous solvents. For initial solubilization, DMSO or DMF are common choices, which can then be diluted into aqueous buffers for experiments.

  • Aliquotting: It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guides

Problem 1: Inconsistent results or rapid degradation of my compound in aqueous solution.

This guide will help you diagnose and resolve issues related to the stability of this compound in aqueous buffers.

Possible Cause Suggested Solution
Inappropriate pH The stability of pyridine derivatives is often pH-dependent.[1] Prepare your solutions in a buffered system. It is advisable to conduct a pH stability study to determine the optimal pH range for your compound, typically neutral to slightly acidic. Avoid highly acidic or alkaline conditions unless experimentally required.[1]
Presence of Contaminants in Water Use high-purity, sterile-filtered water (e.g., HPLC-grade or Milli-Q) to prepare your buffers and solutions.
Microbial Contamination If solutions are stored for extended periods at 4°C, consider sterile filtering the solution or including a bacteriostatic agent if compatible with your experiment.
Hydrolysis Although the dimethylaminomethyl group is generally stable, prolonged exposure to strong acidic or basic conditions at elevated temperatures could lead to hydrolysis. Ensure pH control.
Problem 2: The compound appears to be degrading during my experimental workflow.

This guide addresses potential degradation that may occur during the course of an experiment.

Possible Cause Suggested Solution
Exposure to Light Protect your experimental setup from direct light, especially if the experiment is lengthy. Use amber-colored labware or cover your containers with aluminum foil.[2]
Elevated Temperature If your experiment involves heating, minimize the duration and temperature as much as possible. Consider if a lower temperature for a longer time could achieve the same result with less degradation. Run a control sample at room temperature to assess thermal degradation.[5]
Reactive Components in the Assay Other components in your experimental mixture could be reacting with your compound. Run control experiments where you incubate your compound with individual components of the assay to identify any potential incompatibilities.
Oxidative Stress If your experimental system generates reactive oxygen species, this could be a source of degradation. Consider adding an antioxidant to your system if it does not interfere with the experiment. For solution preparation, use degassed solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.[5][6]

Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. If no degradation is observed, repeat with 1 M HCl.[5]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. If no degradation is observed, repeat with 1 M NaOH.[5]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours. Withdraw aliquots at various time points for analysis.[5]

    • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.[5]

    • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL) to a calibrated light source (e.g., UV lamp). Keep a control sample in the dark. Analyze both samples after the exposure period.[5]

  • Analysis: Analyze the stressed samples and a control sample (stored at -20°C) by a suitable analytical method, typically HPLC with UV detection. The method should be able to separate the parent compound from any degradation products.

Protocol 2: Solution Stability Study at Different pH Values

Objective: To determine the optimal pH for the stability of the compound in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 10 µg/mL).

  • Incubation: Store the solutions at a constant temperature (e.g., room temperature or 37°C) and protect them from light.

  • Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH value to determine the pH at which the compound is most stable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl) stock_solution->acid Expose to base Base Hydrolysis (NaOH) stock_solution->base Expose to oxidation Oxidation (H2O2) stock_solution->oxidation Expose to thermal Thermal (Heat) stock_solution->thermal Expose to photo Photolytic (UV Light) stock_solution->photo Expose to hplc_analysis HPLC Analysis acid->hplc_analysis Analyze Samples base->hplc_analysis Analyze Samples oxidation->hplc_analysis Analyze Samples thermal->hplc_analysis Analyze Samples photo->hplc_analysis Analyze Samples data_interpretation Data Interpretation hplc_analysis->data_interpretation Generate Data

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent Results / Degradation Observed check_solution Check Solution Preparation (pH, Solvent) start->check_solution check_storage Review Storage Conditions (Temp, Light) start->check_storage check_workflow Examine Experimental Workflow start->check_workflow optimize_ph Optimize Solution pH check_solution->optimize_ph improve_storage Improve Storage (Aliquot, -80°C, Dark) check_storage->improve_storage modify_protocol Modify Experimental Protocol (e.g., reduce temp) check_workflow->modify_protocol end Stability Improved optimize_ph->end Re-evaluate improve_storage->end Re-evaluate modify_protocol->end Re-evaluate

Caption: Troubleshooting logic for compound instability.

References

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine solubility issues in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic compound containing a pyridine ring.[1] Pyridine and its derivatives are typically weakly basic.[2] The presence of the bromopyridinyl and dimethylaminomethyl groups suggests that the compound is likely to have limited aqueous solubility and may be more soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[3] For accurate in vitro assays, it is crucial to ensure the compound is fully dissolved in the biological buffer.[3]

Q2: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a frequent challenge with poorly soluble compounds.[2][4] This occurs because the compound's concentration in the final aqueous solution exceeds its solubility limit. The DMSO stock may represent a supersaturated state that is unstable when introduced to the aqueous environment of your assay.[2] Keeping the final concentration of DMSO in the assay medium as low as possible (typically below 1%) is advisable to prevent solvent-induced effects on the biological system.[4]

Q3: How can poor solubility of this compound affect my experimental results?

Poor solubility can lead to significant issues in biological assays, including:

  • Inaccurate Potency Measurement: The actual concentration of the dissolved compound will be lower than the intended concentration, leading to an underestimation of its biological activity (e.g., falsely high IC50 values).[3][5]

  • Erratic and Irreproducible Results: Compound precipitation can cause variability between experimental wells and across different experiments.[3]

  • False Negatives: A potentially active compound might appear inactive if it doesn't reach its biological target due to insufficient solubility.[3]

Troubleshooting Guides

Issue 1: Compound Precipitation During Preparation of Working Solutions

Symptoms:

  • Visible particles or cloudiness in the buffer after adding the DMSO stock of this compound.

  • Inconsistent results between replicate wells or experiments.

Troubleshooting Steps:

  • Lower the Final Concentration: The intended final concentration of the compound may be too high for its aqueous solubility. Try performing a serial dilution to determine the concentration at which it remains in solution.[4]

  • Optimize Co-solvent Percentage: While DMSO is a common co-solvent, its final concentration should be minimized. Experiment with different final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) to find a balance between solubility and potential solvent toxicity in your assay.[4]

  • Utilize Sonication or Vortexing: Gentle heating and mixing can help dissolve the compound. However, be cautious to avoid compound degradation.[4]

  • Adjust Buffer pH: Since this compound has a basic amine group, lowering the pH of the biological buffer can increase its solubility by promoting the formation of a more soluble salt.[3][6] Ensure the pH change is compatible with your biological assay.[3]

  • Employ Solubilizing Agents: Consider using biocompatible surfactants or cyclodextrins at low concentrations in your final dilution to enhance solubility.[2][4]

Issue 2: High Variability in Bioassay Results

Symptoms:

  • Large standard deviations between replicate measurements.

  • IC50 values that differ significantly between experiments.

Troubleshooting Steps:

  • Confirm Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved and has not precipitated during storage, especially after freeze-thaw cycles.[5] It is recommended to store stock solutions in small aliquots to minimize these cycles.[4]

  • Prepare Fresh Dilutions: Always prepare fresh working solutions from your concentrated stock immediately before each experiment.[4]

  • Assess Kinetic vs. Thermodynamic Solubility: Precipitation may occur over time. If your assay involves a long incubation period, the compound's kinetic solubility (initial solubility) may be higher than its thermodynamic solubility (solubility at equilibrium), leading to precipitation during the experiment.[7] Consider assessing solubility at different time points.

  • Implement a Solubility Check: Before conducting your main assay, perform a preliminary test to visually inspect for precipitation at the highest concentration of this compound you plan to use.

Data Presentation

Table 1: Illustrative Solubility of a Model Pyridine Derivative in Common Solvents and Buffers.

Disclaimer: The following data are for a representative poorly soluble pyridine compound and are intended for illustrative purposes. Experimental validation for this compound is essential.

Solvent/Buffer SystemTemperature (°C)Estimated Solubility (µg/mL)
Deionized Water25< 1
Phosphate-Buffered Saline (PBS), pH 7.425< 5
PBS, pH 6.02510 - 20
PBS, pH 7.4 with 0.5% DMSO2520 - 50
PBS, pH 7.4 with 1% DMSO2550 - 100
100% DMSO25> 10,000
100% Ethanol25> 5,000

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[4]

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Kinetic Solubility Assessment using Nephelometry

This protocol helps determine the concentration at which the compound begins to precipitate from the aqueous buffer.

  • Prepare Compound Plate: In a 96-well plate, serially dilute the this compound DMSO stock solution to create a range of concentrations.

  • Prepare Buffer Plate: Add your biological buffer to another 96-well plate.

  • Mix and Incubate: Transfer a small volume of the compound dilutions to the buffer plate to achieve the desired final concentrations and co-solvent percentage. Mix well.

  • Measure Turbidity: Immediately, and at various time points (e.g., 1, 2, and 4 hours), measure the turbidity of the solutions using a nephelometer or a plate reader capable of detecting light scattering (e.g., absorbance at 620 nm).[3] An increase in the signal indicates precipitation.

Visualizations

experimental_workflow start Start: Receive Compound prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock sol_assess Assess Solubility in Aqueous Buffer prep_stock->sol_assess is_soluble Is Compound Soluble at Desired Concentration? sol_assess->is_soluble proceed Proceed with Biological Assay is_soluble->proceed Yes troubleshoot Troubleshoot Solubility is_soluble->troubleshoot No end End: Assay Complete proceed->end troubleshoot->sol_assess

Caption: Experimental workflow for handling a poorly soluble compound.

signaling_pathway compound This compound (Inhibitor) receptor Cell Surface Receptor compound->receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Generic cell signaling pathway with an inhibitor.

References

Troubleshooting peak tailing in HPLC purification of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC purification of bromopyridines. The information is presented in a clear question-and-answer format to help you resolve specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline. An ideal, symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, values greater than 1.2 are generally considered to indicate peak tailing.[1] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and compromise the overall reliability of the analytical method.[1]

Q2: Why are bromopyridines particularly susceptible to peak tailing?

A2: Bromopyridines are basic compounds due to the nitrogen atom in the pyridine ring. In reversed-phase HPLC, which commonly utilizes silica-based columns, these basic analytes can interact strongly with residual silanol groups (Si-OH) on the surface of the stationary phase.[2][3] These secondary interactions, primarily ionic in nature, can lead to a portion of the analyte molecules being retained longer than the main band, resulting in a tailed peak.[3]

Q3: What are the primary causes of peak tailing when analyzing bromopyridines?

A3: The most common causes of peak tailing for basic compounds like bromopyridines include:

  • Secondary Interactions: Strong ionic interactions between the protonated basic analyte and negatively charged silanol groups on the silica-based stationary phase are the primary culprit.[2][3]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the bromopyridine and the silanol groups, exacerbating secondary interactions.[1][4][5][6][7][8]

  • Column Degradation: Over time, columns can degrade, exposing more active silanol sites and leading to increased peak tailing.[1] A partially blocked inlet frit can also distort peak shape.[9]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[1][10]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[2]

Troubleshooting Guides

Issue: My bromopyridine peak is tailing.

This guide provides a systematic approach to troubleshooting and resolving peak tailing issues during the HPLC purification of bromopyridines.

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like bromopyridines.

  • Recommendation: For basic compounds, lowering the mobile phase pH to a range of 2.5-3.5 is often effective.[1][11] At this acidic pH, the silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated basic analyte.[11]

  • Procedure: Prepare a mobile phase with a buffer to maintain a consistent pH. A common choice is a phosphate buffer. Ensure the chosen pH is within the stable range for your HPLC column.[5][7]

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound

Mobile Phase pHPeak Asymmetry Factor (As)
7.02.15
5.01.88
3.01.25

Note: Data is representative for a typical basic compound and illustrates the general trend.

If adjusting the pH alone is insufficient, the addition of a competing base to the mobile phase can significantly improve peak shape.

  • Recommendation: Triethylamine (TEA) is a commonly used mobile phase additive for reducing peak tailing of basic compounds.[12][13] It acts as a "silanol blocker" by preferentially interacting with the active silanol sites on the stationary phase, thereby reducing their availability to interact with the bromopyridine analyte.[12] A typical concentration range for TEA is 0.05 M or 0.1-0.5% (v/v).[11]

  • Procedure: Prepare your mobile phase and add the desired concentration of TEA. It is crucial to ensure the additive is fully dissolved and the mobile phase is thoroughly mixed and degassed.

Table 2: Effect of Triethylamine (TEA) Concentration on Peak Tailing Factor

TEA Concentration (% v/v)Tailing Factor (Tf)
01.9
0.11.4
0.21.2
0.51.1

Note: This data is illustrative and the optimal concentration may vary depending on the specific bromopyridine and column used.

The choice and condition of your HPLC column play a vital role in achieving symmetrical peaks.

  • Recommendation:

    • Use an appropriate column: For basic compounds, consider using end-capped columns, base-deactivated columns, or columns with hybrid particle technology, which are designed to have minimal silanol activity.[2]

    • Check for column degradation: If the column is old or has been used extensively, it may be the source of the problem. A blocked inlet frit can also cause peak distortion.[9] Try flushing the column or, if necessary, replace it.

    • Employ a guard column: A guard column can help protect your analytical column from contaminants in the sample that can cause peak tailing.[14]

Other factors related to your sample and HPLC system can also contribute to peak tailing.

  • Recommendation:

    • Avoid sample overload: If you suspect overloading, try diluting your sample and injecting a smaller volume.[10]

    • Minimize extra-column volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to reduce dead volume.[2]

Experimental Protocols

Protocol 1: Standard HPLC Method for 3-Bromopyridine Analysis

This protocol provides a starting point for the analysis of 3-bromopyridine and can be adapted for other bromopyridine derivatives.[15][16]

1. Instrumentation:

  • HPLC system with a UV detector.

2. Materials:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[16]
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Sample Diluent: Acetonitrile/Water (50:50, v/v).
  • 3-Bromopyridine reference standard.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm.[15]
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Gradient Program:
  • 0-5 min: 95% A, 5% B
  • 5-15 min: Linear gradient to 50% A, 50% B
  • 15-20 min: Hold at 50% A, 50% B
  • 20-22 min: Return to 95% A, 5% B
  • 22-30 min: Re-equilibration at 95% A, 5% B

4. Sample Preparation:

  • Accurately weigh and dissolve the 3-bromopyridine sample in the sample diluent to a final concentration of approximately 1 mg/mL.[16]
  • Filter the solution through a 0.45 µm syringe filter before injection.[16]

Protocol 2: Method for Reducing Peak Tailing using a Mobile Phase Additive

This protocol details the preparation and use of a mobile phase containing triethylamine (TEA) to improve the peak shape of bromopyridines.

1. Instrumentation and Materials:

  • As described in Protocol 1.
  • Triethylamine (HPLC grade).

2. Mobile Phase Preparation (Example with 0.1% TEA):

  • Aqueous Component (e.g., Water with 0.1% Formic Acid and 0.1% TEA):
  • Measure 998 mL of HPLC-grade water into a clean mobile phase reservoir.
  • Add 1 mL of formic acid and 1 mL of triethylamine.
  • Mix thoroughly.
  • Degas the solution using sonication or vacuum filtration.
  • Organic Component (e.g., Acetonitrile with 0.1% Formic Acid and 0.1% TEA):
  • Measure 998 mL of HPLC-grade acetonitrile into a clean mobile phase reservoir.
  • Add 1 mL of formic acid and 1 mL of triethylamine.
  • Mix thoroughly.
  • Degas the solution.

3. Chromatographic Analysis:

  • Equilibrate the column with the TEA-containing mobile phase for at least 30 minutes before injecting the sample.
  • Perform the analysis using the same chromatographic conditions as in Protocol 1, or an optimized isocratic/gradient method.
  • Compare the tailing factor of the bromopyridine peak with and without the TEA additive to evaluate the improvement in peak shape.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for Bromopyridine step1 Step 1: Evaluate & Adjust Mobile Phase pH (Target: pH 2.5-3.5) start->step1 step2 Step 2: Add a Mobile Phase Additive (e.g., 0.1-0.5% TEA) step1->step2 Tailing persists end Symmetrical Peak Achieved step1->end Problem solved step3 Step 3: Assess Column Performance (Consider end-capped or base-deactivated column) step2->step3 Tailing persists step2->end Problem solved step4 Step 4: Check for Sample Overload (Dilute sample and re-inject) step3->step4 Tailing persists step3->end Problem solved step5 Step 5: Minimize Extra-Column Volume step4->step5 Tailing persists step4->end Problem solved step5->end Problem solved

Caption: A troubleshooting workflow for addressing peak tailing.

Secondary_Interaction cluster_stationary_phase Silica Stationary Phase cluster_mobile_phase Mobile Phase silanol Si-O⁻ (Deprotonated Silanol) bromopyridine Bromopyridine-H⁺ (Protonated Analyte) bromopyridine->silanol Ionic Interaction (Causes Tailing)

Caption: Secondary interaction causing peak tailing.

References

Technical Support Center: Optimizing N,N-dimethylation of 3-aminomethyl-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N,N-dimethylation of 3-aminomethyl-5-bromopyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N,N-dimethylation of 3-aminomethyl-5-bromopyridine?

The most prevalent methods for the N,N-dimethylation of primary amines like 3-aminomethyl-5-bromopyridine are the Eschweiler-Clarke reaction and reductive amination using a hydride reducing agent.

  • Eschweiler-Clarke Reaction: This classic method utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. It is a one-pot procedure that is known for its efficiency and the prevention of over-methylation to form quaternary ammonium salts.[1][2][3]

  • Reductive Amination with Hydride Reagents: This approach involves the reaction of the amine with formaldehyde to form an imine or iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][5]

Q2: Will the pyridine nitrogen interfere with the N,N-dimethylation of the aminomethyl group?

Under the typical acidic conditions of the Eschweiler-Clarke reaction or reductive amination with sodium triacetoxyborohydride, the pyridine nitrogen is protonated. This deactivates it towards methylation, making the reaction highly selective for the more nucleophilic primary amino group.

Q3: Is the bromo-substituent on the pyridine ring stable under the reaction conditions?

The carbon-bromine bond on the pyridine ring is generally stable under the conditions of both the Eschweiler-Clarke reaction and reductive amination with mild hydride reagents. However, harsh reaction conditions or the use of more aggressive reducing agents could potentially lead to dehalogenation as a side reaction.

Q4: Can over-methylation to the quaternary ammonium salt be a problem?

A significant advantage of the Eschweiler-Clarke reaction is that it inherently stops at the tertiary amine stage, preventing the formation of the quaternary ammonium salt.[2][3] Reductive amination with hydride reagents also generally provides good selectivity for the tertiary amine, although prolonged reaction times or a large excess of reagents could potentially lead to side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive reagents (e.g., old formaldehyde or formic acid).2. Insufficient heating (for Eschweiler-Clarke).3. Deactivated reducing agent (e.g., hydrolysis of NaBH(OAc)₃).4. Incorrect pH for imine formation.1. Use fresh, high-quality reagents.2. Ensure the reaction temperature reaches the recommended level (typically 80-100 °C for Eschweiler-Clarke).3. Use fresh, anhydrous NaBH(OAc)₃ and perform the reaction under an inert atmosphere.4. For reductive amination with NaBH(OAc)₃, the addition of a small amount of acetic acid can catalyze imine formation.
Incomplete Reaction (Mixture of starting material, mono-methylated, and di-methylated product) 1. Insufficient equivalents of formaldehyde and/or formic acid/reducing agent.2. Reaction time is too short.3. Low reaction temperature.1. Increase the equivalents of formaldehyde and the reducing agent. A common starting point is to use a slight excess.2. Increase the reaction time and monitor the progress by TLC or LC-MS.3. For the Eschweiler-Clarke reaction, ensure the temperature is maintained at reflux.
Formation of Side Products 1. N-formylation: If the reduction step is slow, the intermediate imine can be hydrolyzed and the amine can be formylated by formic acid.2. Polymerization: Formaldehyde can polymerize, especially in the absence of a suitable solvent or at incorrect concentrations.3. Dehalogenation: Although less common with mild conditions, this can occur with more reactive substrates or harsh conditions.1. Ensure the reducing agent is active and added appropriately. For the Eschweiler-Clarke reaction, ensure a sufficient excess of formic acid is present.2. Use a suitable solvent to maintain a homogeneous reaction mixture. Add formaldehyde solution slowly to the reaction mixture.3. Use the mildest effective reaction conditions. Consider reductive amination with NaBH(OAc)₃ as a milder alternative to high-temperature Eschweiler-Clarke.
Difficult Product Purification 1. The product is a polar amine, which can be difficult to extract and may streak on silica gel chromatography.2. Residual formic acid or other polar reagents.1. After the reaction, basify the mixture with a strong base (e.g., NaOH) to a high pH (>11) to deprotonate the amine and facilitate extraction into an organic solvent like dichloromethane or ethyl acetate.2. Perform an aqueous workup with a basic solution to remove acidic impurities. A final wash with brine can help to remove residual water before drying the organic layer.

Data Presentation

The following table summarizes the reported yield for a relevant N,N-dimethylation reaction, providing a benchmark for optimization.

Substrate Method Reagents Solvent Yield (%) Reference
3-Amino-5-bromopyridineReductive Aminationaq. Formaldehyde, NaBH(OAc)₃Acetic Acid23[6]

Note: This yield is for the closely related 3-amino-5-bromopyridine and serves as a useful reference point.

Experimental Protocols

Protocol 1: N,N-dimethylation via Reductive Amination with Sodium Triacetoxyborohydride

This protocol is adapted from a procedure used for the synthesis of 5-bromo-3-dimethylaminopyridine.[6]

Materials:

  • 3-aminomethyl-5-bromopyridine

  • Aqueous formaldehyde (37 wt. % in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of 3-aminomethyl-5-bromopyridine (1.0 eq) in acetic acid, add aqueous formaldehyde (2.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Carefully add sodium triacetoxyborohydride (2.0 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired N,N-dimethyl-3-aminomethyl-5-bromopyridine.

Protocol 2: N,N-dimethylation via Eschweiler-Clarke Reaction

This is a general procedure that can be adapted for 3-aminomethyl-5-bromopyridine.

Materials:

  • 3-aminomethyl-5-bromopyridine

  • Formic acid (98-100%)

  • Aqueous formaldehyde (37 wt. % in H₂O)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 3-aminomethyl-5-bromopyridine (1.0 eq).

  • Add formic acid (3.0 eq) followed by aqueous formaldehyde (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and maintain at this temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture to pH > 11 by the slow addition of NaOH solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 3-aminomethyl-5-bromopyridine 3-aminomethyl-5-bromopyridine Iminium_Ion Iminium Ion 3-aminomethyl-5-bromopyridine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Reducing_Agent Reducing Agent (HCOOH or NaBH(OAc)3) Product N,N-dimethyl-3-aminomethyl-5-bromopyridine Reducing_Agent->Product Iminium_Ion->Product + Reducing Agent - H+ Troubleshooting_Workflow Start Start: N,N-dimethylation Reaction Check_Completion Reaction Complete? Start->Check_Completion Low_Yield Low Yield / Incomplete Check_Completion->Low_Yield No Side_Products Side Products Observed Check_Completion->Side_Products Partially Successful_Product Pure Product Obtained Check_Completion->Successful_Product Yes Analyze_Reagents Check Reagent Quality & Stoichiometry Low_Yield->Analyze_Reagents Identify_Byproducts Characterize Impurities (LC-MS, NMR) Side_Products->Identify_Byproducts Purification_Issues Purification Difficulties Adjust_Workup Optimize Extraction pH & Chromatography Purification_Issues->Adjust_Workup Optimize_Conditions Increase Time / Temp Analyze_Reagents->Optimize_Conditions Optimize_Conditions->Check_Completion Identify_Byproducts->Optimize_Conditions Adjust_Workup->Successful_Product Successful_Product->Purification_Issues If issues arise

References

Preventing degradation of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine during storage and handling.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound, leading to its degradation.

Issue 1: Visible Color Change or Formation of Precipitate in the Stored Compound.

  • Question: My stored this compound has developed a yellowish or brownish tint, and I observe some particulate matter. What could be the cause?

  • Answer: This is a common indicator of degradation. The discoloration is likely due to the formation of colored impurities arising from oxidation or photodegradation. Bromopyridine derivatives can be sensitive to both air and light.[1] The precipitate could be a result of the formation of less soluble degradation products. It is crucial to verify the purity of the compound before use.

Issue 2: Inconsistent or Unexpected Experimental Results.

  • Question: I am observing lower than expected yields or the formation of unexpected byproducts in my reaction using this compound. Could this be related to its storage?

  • Answer: Yes, this is a strong possibility. If the compound has degraded, its effective concentration will be lower, leading to reduced yields. Furthermore, the degradation products can interfere with your reaction, potentially acting as catalysts, inhibitors, or reactants, leading to the formation of unforeseen byproducts. It is recommended to assess the purity of your starting material.

Issue 3: Poor Chromatographic Peak Shape or Additional Peaks on Analysis.

  • Question: When I analyze my sample of this compound by HPLC or GC, I see tailing peaks or the presence of multiple, unexpected peaks. What does this indicate?

  • Answer: These chromatographic observations are classic signs of sample impurity. The presence of additional peaks strongly suggests that your compound has degraded into other substances. Poor peak shape, such as tailing, can also be caused by the presence of impurities that interact differently with the stationary phase. A stability-indicating analytical method is essential to separate and identify these degradants.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the ideal storage conditions for this compound to minimize degradation?

  • Answer: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[2] The container should be tightly sealed to prevent exposure to moisture and air. For optimal protection, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended.[2] It should be kept away from heat sources, open flames, and strong oxidizing agents.[2]

ParameterRecommended ConditionRationale
Temperature2-8 °C (Refrigerated)Slows down the rate of potential degradation reactions.
AtmosphereInert Gas (Nitrogen or Argon)[2]Prevents oxidation of the tertiary amine and the pyridine ring.
LightAmber Vial or Dark Location[1]Protects against photodegradation.
HumidityDry/Desiccated EnvironmentMinimizes hydrolysis of the bromine substituent.
ContainerTightly SealedPrevents exposure to air and moisture.

Degradation Pathways

  • Question: What are the likely chemical degradation pathways for this compound?

  • Answer: Based on its chemical structure, several degradation pathways are plausible:

    • Oxidation: The tertiary amine (N,N-dimethylamino group) is susceptible to oxidation, which can lead to the formation of an N-oxide. The pyridine ring itself can also be oxidized.

    • Hydrolysis: The carbon-bromine bond on the pyridine ring can undergo hydrolysis, particularly under non-neutral pH conditions, to form the corresponding hydroxypyridine derivative.

    • Photodegradation: Exposure to light, especially UV radiation, can induce the cleavage of the C-Br bond, leading to the formation of radical species and subsequent degradation products.

References

Technical Support Center: Synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. The primary synthetic route covered is the Eschweiler-Clarke reaction, a robust method for the N,N-dimethylation of primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Eschweiler-Clarke reaction is a widely used and effective method for the synthesis of this compound from its primary amine precursor, 1-(5-bromopyridin-3-yl)methanamine. This reaction utilizes formaldehyde as the carbon source for the methyl groups and formic acid as the reducing agent. A key advantage of this method is that it typically avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[1][2]

Q2: Are there alternative methods to the Eschweiler-Clarke reaction for this synthesis?

A2: Yes, other reductive amination methods can be employed. For instance, a combination of aqueous formaldehyde, an acid catalyst (like acetic acid), and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) can also yield the desired product.[3] However, the classic Eschweiler-Clarke reaction is often preferred for its simplicity and cost-effectiveness.

Q3: What are the typical reagents and stoichiometry for the Eschweiler-Clarke reaction in this context?

A3: The reaction involves the primary amine, 1-(5-bromopyridin-3-yl)methanamine, with an excess of both formaldehyde and formic acid. The excess of these reagents helps to drive the reaction to completion.

Q4: What is the general reaction mechanism for the Eschweiler-Clarke synthesis of this compound?

A4: The reaction proceeds through the following key steps:

  • Formation of an iminium ion from the reaction of the primary amine with formaldehyde.

  • Reduction of the iminium ion by formic acid to yield the secondary amine, N-methyl-1-(5-bromopyridin-3-yl)methanamine.

  • Repetition of these two steps with the secondary amine to form the final tertiary amine product, this compound.

The release of carbon dioxide from the decomposition of formic acid makes the reaction irreversible.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is heated to the appropriate temperature (typically reflux) and monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
Incorrect stoichiometry of reagents.Use a sufficient excess of both formaldehyde and formic acid to ensure the reaction goes to completion.
Degradation of starting material or product.Avoid excessively high temperatures or prolonged reaction times, which could lead to side reactions or decomposition, especially with a halogenated pyridine ring.
Formation of Byproducts Incomplete methylation leading to the presence of the secondary amine.Increase the amount of formaldehyde and formic acid and/or extend the reaction time.
Potential side reactions involving the bromopyridine ring.While the Eschweiler-Clarke reaction is generally robust, aggressive conditions could potentially lead to side reactions. Ensure controlled heating and consider a milder reductive amination method if issues persist.
Difficulties in Product Purification The product is a basic amine and may be soluble in acidic aqueous solutions.During workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent to ensure the free amine is extracted.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities.
Scale-Up Challenges Exothermic reaction leading to poor temperature control.For larger scale reactions, add the reagents portion-wise to control the initial exotherm. Ensure adequate cooling and stirring.
Inefficient gas evolution (CO₂).Ensure the reaction vessel is appropriately vented to allow for the safe release of carbon dioxide.

Experimental Protocol: Eschweiler-Clarke Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 1-(5-bromopyridin-3-yl)methanamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes with triethylamine)

Procedure:

  • To a solution of 1-(5-bromopyridin-3-yl)methanamine (1.0 eq) in formic acid (3.0-5.0 eq), add a 37% aqueous solution of formaldehyde (3.0-5.0 eq) at room temperature.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a concentrated sodium hydroxide solution to a pH greater than 10, ensuring the mixture is cooled in an ice bath during this process.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes containing a small amount of triethylamine to prevent streaking).

Quantitative Data Summary

ParameterValue/RangeNotes
Reactant Ratio 1 eq 1-(5-bromopyridin-3-yl)methanamine
3-5 eq FormaldehydeAn excess is used to drive the reaction.
3-5 eq Formic AcidAn excess is used to drive the reaction.
Reaction Temperature 100-110 °CReflux conditions are typical.
Reaction Time 2-18 hoursDependent on scale and substrate reactivity.
Typical Yield 70-95%Yields can vary based on reaction conditions and purification efficiency.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start Start with 1-(5-bromopyridin-3-yl)methanamine add_reagents Add Formic Acid and Formaldehyde start->add_reagents reflux Heat to Reflux (100-110 °C) add_reagents->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor cool Cool to Room Temperature monitor->cool basify Basify with NaOH (pH > 10) cool->basify extract Extract with Dichloromethane basify->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

Validating the Purity of Synthetic 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds and complex organic molecules, the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthetic 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, a key building block in various research and development applications. We present a comparative analysis of its performance with alternative reagents, supported by experimental data and detailed protocols to ensure the integrity and reproducibility of your research.

Introduction

This compound is a versatile intermediate, often employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a dimethylaminomethyl)pyridine moiety into a target molecule. The presence of impurities can significantly impact reaction yields, introduce unwanted byproducts, and complicate downstream purification processes. Therefore, rigorous purity validation is a critical step in any synthetic workflow utilizing this reagent.

Analytical Techniques for Purity Validation

Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the desired level of sensitivity, the nature of potential impurities, and the available instrumentation.

Table 1: Comparison of Analytical Techniques for Purity Determination

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and a mobile phase.High resolution and sensitivity, suitable for quantitative analysis.Requires method development, can be more time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by gas chromatography followed by mass analysis.Excellent for volatile impurities, provides structural information.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and cost-effective for qualitative screening.Limited resolution and sensitivity, not suitable for quantification.
UV-Vis Spectrophotometry Measures the absorption of light by the sample.Fast and simple for concentration determination of a pure substance.Non-specific, cannot distinguish between the analyte and absorbing impurities.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample and analyze the chromatogram. Purity is typically determined by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample. Identify the main peak and any impurity peaks by their retention times and mass spectra.

¹H NMR Spectroscopy Protocol
  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The purity can be estimated by integrating the signals corresponding to the main compound and comparing them to the integrals of any impurity signals. For quantitative NMR (qNMR), a certified internal standard is required.

Potential Impurities

During the synthesis of this compound, several impurities can arise from starting materials, side reactions, or incomplete reactions.

Table 2: Potential Impurities and their Origin

ImpurityPotential Origin
3,5-DibromopyridineUnreacted starting material or over-bromination.
3-Bromo-5-(hydroxymethyl)pyridineIncomplete conversion of the alcohol to the amine.
Unreacted dimethylamineExcess reagent from the amination step.
Other brominated pyridine isomersNon-selective bromination of the pyridine ring.

Comparison with Alternatives

The choice of a (dimethylaminomethyl)pyridine reagent can influence the outcome of a synthetic step. Below is a comparison of this compound with other commercially available alternatives.

Table 3: Comparison of this compound with Alternatives

CompoundStructureTypical Purity (%)Key Features
This compound Br-Py-CH₂N(CH₃)₂>97%Versatile for introducing the (dimethylaminomethyl)pyridine moiety via the bromine handle.
3-Bromo-5-(hydroxymethyl)pyridine Br-Py-CH₂OH>98%Precursor to the target compound; can be used to introduce a hydroxymethylpyridine group.
3-Bromo-5-methylpyridine Br-Py-CH₃>97%[1]Can be a precursor for further functionalization at the methyl group.
3-Bromo-5-(methoxymethyl)pyridine Br-Py-CH₂OCH₃>97%[2]Offers a protected hydroxymethyl group.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation start Synthetic this compound dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter nmr NMR dissolve->nmr hplc HPLC-UV filter->hplc gcms GC-MS filter->gcms purity Purity Assessment (%) hplc->purity impurities Impurity Identification gcms->impurities nmr->impurities impurities->purity

Figure 1. Experimental workflow for purity validation.

signaling_pathway Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 Inhibitor 1-(5-Bromopyridin-3-yl)- N,N-dimethylmethanamine (as part of a larger molecule) Inhibitor->Receptor Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2. Hypothetical signaling pathway inhibition.

logical_relationship Target Target Molecule (e.g., via Suzuki Coupling) Success Successful Synthesis Target->Success Reagent This compound Reagent->Target leads to Purity Purity Validation (>97%) Reagent->Purity Failure Side Reactions/ Low Yield Reagent->Failure if impure Alternative1 3-Bromo-5-(hydroxymethyl)pyridine Alternative1->Target Alternative2 3-Bromo-5-methylpyridine Alternative2->Target Purity->Target ensures Purity->Success

Figure 3. Logical relationship for synthesis success.

Conclusion

The purity of this compound is a critical factor for its successful application in organic synthesis. A multi-technique approach, combining the quantitative power of HPLC with the structural elucidation capabilities of GC-MS and NMR, provides the most comprehensive assessment of purity. By carefully selecting high-purity reagents and implementing rigorous analytical validation, researchers can ensure the reliability and reproducibility of their synthetic endeavors. This guide serves as a foundational resource for establishing robust quality control measures in the laboratory.

References

Comparative Analysis of the Biological Activity of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationships and biological performance of novel pyridine-based compounds targeting nicotinic acetylcholine receptors.

This guide provides an objective comparison of the biological activity of analogs of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, with a focus on their interaction with nicotinic acetylcholine receptors (nAChRs). The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are actively investigated for their potential in treating a range of neurological and psychiatric disorders. This document summarizes key quantitative data on receptor binding affinities, details the experimental methodologies used for their determination, and visualizes the relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction

This compound and its analogs are a class of compounds with a structural resemblance to endogenous neurotransmitters, suggesting their potential to modulate neuronal signaling. The core structure, a 3-aminomethylpyridine moiety, is a key feature in many ligands that target nicotinic acetylcholine receptors. These receptors, a family of ligand-gated ion channels, are implicated in a variety of physiological processes, including learning, memory, and attention. Dysregulation of nAChR signaling is associated with conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. This guide focuses on the impact of substitutions on the pyridine ring, particularly at the 5-position, on the biological activity of these analogs, providing a framework for understanding their structure-activity relationships (SAR).

Quantitative Biological Data

The following tables summarize the in vitro binding affinities of various 5-substituted pyridine analogs for nicotinic acetylcholine receptors. The data is compiled from studies on closely related structural analogs, providing valuable insights into the effects of different substituents on receptor interaction.

Table 1: Binding Affinities of 5-Substituted Pyridine Analogs for Neuronal Nicotinic Acetylcholine Receptors

Compound ID5-SubstituentKi (nM)
1 -H0.15
2a -Phenyl0.055
2b -2-Fluorophenyl0.091
2c -3-Fluorophenyl0.062
2d -4-Fluorophenyl0.060
2e -2-Chlorophenyl0.22
2f -3-Chlorophenyl0.081
2g -4-Chlorophenyl0.080
2h -2-Methylphenyl0.69
2i -3-Methylphenyl0.076
2j -4-Methylphenyl0.075
2k -2-Methoxyphenyl0.45
2l -3-Methoxyphenyl0.081
2m -4-Methoxyphenyl0.070
2n -2-Thienyl0.098
2o -3-Thienyl0.063
2p -2-Furyl0.12
2q -3-Furyl0.081

Data adapted from a study on 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine, which shares a similar structural motif with the topic compound.[1]

Table 2: Binding Affinities of 5-Halo-3-(2(S)-azetidinylmethoxy)pyridines for Nicotinic Acetylcholine Receptors

Compound ID5-SubstituentKi (pM)
3a -F11
3b -Cl11
3c -Br13
3d -I13

Data from a study on pyridine-modified analogues of A-85380, a high-affinity nAChR ligand.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays for Nicotinic Acetylcholine Receptors

Objective: To determine the binding affinity (Ki) of test compounds for nicotinic acetylcholine receptors in brain tissue.

Materials:

  • Rat brain tissue (e.g., whole brain minus cerebellum and brainstem)

  • [3H]Epibatidine (radioligand)

  • Test compounds (analogs of this compound)

  • Nicotine or another known nAChR ligand (for non-specific binding determination)

  • Binding buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Rat brain tissue is homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay: The membrane preparation is incubated with a fixed concentration of [3H]epibatidine and varying concentrations of the test compounds.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a set period (e.g., 4 hours) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled nAChR ligand (e.g., nicotine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (the concentration of the compound that inhibits 50% of specific binding) are determined from the dose-response curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of Nicotinic Acetylcholine Receptors

The following diagram illustrates the general signaling pathway of nicotinic acetylcholine receptors upon activation by an agonist.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine, Nicotine) nAChR Nicotinic Acetylcholine Receptor (Ligand-gated ion channel) Agonist->nAChR Binds to receptor Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Calcium Signaling Cascades Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Ca_Signaling->Neurotransmitter_Release Gene_Expression Changes in Gene Expression Ca_Signaling->Gene_Expression

Caption: Agonist binding to nAChRs leads to ion influx, cellular depolarization, and downstream signaling events.

Experimental Workflow for nAChR Binding Assay

The following diagram outlines the key steps in the radioligand binding assay used to determine the affinity of the test compounds.

Binding_Assay_Workflow Start Start Membrane_Prep Brain Tissue Homogenization & Membrane Preparation Start->Membrane_Prep Incubation Incubation of Membranes with [3H]Epibatidine & Test Compounds Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing Filters to Remove Non-specific Binding Filtration->Washing Scintillation_Counting Quantification of Radioactivity using Liquid Scintillation Counter Washing->Scintillation_Counting Data_Analysis Calculation of IC50 and Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the radioligand binding assay for determining nAChR affinity.

Conclusion

The presented data indicates that substitutions on the pyridine ring of 3-aminomethylpyridine derivatives significantly influence their binding affinity for nicotinic acetylcholine receptors. Specifically, the introduction of a halogen or a small aromatic ring at the 5-position can lead to high-affinity ligands. The detailed experimental protocols and visualizations provided in this guide offer a valuable resource for researchers engaged in the design and evaluation of novel nAChR modulators. Further investigation into the functional activity (agonism vs. antagonism) of these analogs at different nAChR subtypes is warranted to fully elucidate their therapeutic potential.

References

Unraveling the Structure-Activity Relationship of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine Derivatives as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of derivatives based on the 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine scaffold, focusing on their interactions with nicotinic acetylcholine receptors (nAChRs). The information presented herein, supported by experimental data from publicly available scientific literature, is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel nAChR modulators.

Introduction to Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various subunits (e.g., α4β2, α7, α3β4), and their subunit composition dictates their pharmacological and physiological properties.[2] Modulation of nAChR activity has been identified as a promising therapeutic strategy for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3]

The 3-pyridylmethylamine scaffold is a key pharmacophore found in many potent and selective nAChR ligands. The pyridine nitrogen acts as a crucial hydrogen bond acceptor in the nAChR binding site.[4] Systematic modifications of this scaffold have been extensively explored to understand the structural requirements for affinity and functional activity at different nAChR subtypes.

Structure-Activity Relationship of 3-Pyridylmethylamine Derivatives

While specific SAR data for derivatives of this compound is limited in the public domain, extensive research on related 3-pyridyl ether and 3'-(substituted pyridinyl)-deschloroepibatidine analogs provides valuable insights into the key structural features influencing their interaction with nAChRs.

Key Structural Modifications and Their Impact on nAChR Activity:

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly impact binding affinity and selectivity.

    • 5-Position: Introduction of a halogen, such as bromine, can influence the electronic properties of the pyridine ring and potentially engage in halogen bonding interactions within the receptor binding pocket.

    • Other Positions: Substitution at other positions on the pyridine ring can dramatically affect binding affinity. For instance, in a series of pyridyl ethers, bulky substituents at the 6-position were found to reduce affinity for the α4β2 nAChR subtype.[5]

  • The Basic Amine Group: The N,N-dimethylaminomethyl group at the 3-position is a critical feature for interaction with nAChRs. The basicity of the nitrogen atom allows for ionic interactions with acidic residues in the receptor binding site. Modifications to this group, such as altering the alkyl substituents or incorporating it into a cyclic system, can modulate potency and selectivity.

  • Conformational Rigidity: Introducing conformational constraints, for example, by incorporating the aminomethyl side chain into a bicyclic system as seen in epibatidine analogs, can lead to highly potent and selective nAChR ligands.[6]

The following table summarizes the in vitro activity of representative 3-pyridylmethylamine and related pyridine derivatives at different nAChR subtypes.

Compound IDStructurenAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, µM)Reference
Compound A 3'-(pyridin-3-yl)-deschloroepibatidineα4β20.81Antagonist[7]
Compound B 3'-(2-Fluoropyridin-4-yl)-deschloroepibatidineα4β20.13Antagonist[6]
Compound C (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridineα4β2-IC50 = 0.022[8]
Nicotine Endogenous Ligand Analogα4β21.5Agonist[7]
Varenicline Smoking Cessation Aidα4β20.12Partial Agonist[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are outlines of standard experimental protocols used to characterize the interaction of ligands with nAChRs.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor subtype.[9] This is typically achieved through competition experiments where the test compound competes with a radiolabeled ligand of known affinity.

General Protocol for [³H]Epibatidine Competition Binding Assay:

  • Membrane Preparation: Cell membranes expressing the desired nAChR subtype (e.g., from HEK293 cells stably transfected with human α4β2 nAChR) are prepared by homogenization and centrifugation.[10]

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compound.[8]

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[10]

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.[12]

Functional Assays: Two-Electrode Voltage Clamp (TEVC)

Two-electrode voltage clamp (TEVC) is a powerful electrophysiological technique used to measure the functional activity of ligands at ion channels, such as nAChRs, expressed in Xenopus oocytes.[13] It allows for the determination of whether a compound is an agonist, antagonist, or allosteric modulator, as well as its potency (EC50 or IC50) and efficacy.

General Protocol for TEVC Recording:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired nAChR subunits. The oocytes are then incubated for several days to allow for receptor expression.[14]

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a recording solution.[15]

  • Compound Application: The test compound is applied to the oocyte through the perfusion system at various concentrations. For agonists, the evoked current is measured. For antagonists, the oocyte is pre-incubated with the antagonist before co-application with a known agonist.[16]

  • Data Acquisition and Analysis: The current responses are recorded and analyzed to generate concentration-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values are determined.[16]

Signaling Pathways and Visualization

Activation of nAChRs can trigger various downstream signaling cascades, with the Phosphoinositide 3-kinase (PI3K)/Akt pathway being a prominent one involved in cell survival and neuroprotection.[17][18]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Activates Ligand 1-(5-Bromopyridin-3-yl)- N,N-dimethylmethanamine Derivative Ligand->nAChR Binds to PI3K PI3K Ca_Influx->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Cellular_Response Cellular Response (e.g., Neuroprotection, Gene Expression) Akt->Cellular_Response Leads to

Caption: nAChR-mediated activation of the PI3K/Akt signaling pathway.

The following diagram illustrates a typical workflow for the in vitro characterization of novel nAChR modulators.

Experimental_Workflow Synthesis Synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethyl- methanamine Derivatives Purification Purification and Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Two-Electrode Voltage Clamp (Determine EC50/IC50, Efficacy) Purification->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the discovery and optimization of nAChR modulators.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel nicotinic acetylcholine receptor modulators. The insights gained from the structure-activity relationships of related 3-pyridylmethylamine derivatives provide a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide offer a standardized framework for the in vitro characterization of these compounds, facilitating direct comparison and informed decision-making in the drug discovery process. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Kinase Inhibitors: A Guide for Researchers

Disclaimer: Initial literature searches for the compound "1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine" did not yield any public data regarding its activity as a kinase inhibitor. Therefore, a direct comparison with other kinase inhibitors is not feasible at this time. This guide will instead serve as a template for researchers, illustrating how to compare a novel compound with established kinase inhibitors. For this purpose, we will use a representative pyridinyl-based compound, SB203580, and compare it with other well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling pathway involved in cellular responses to stress and inflammation.[1][2][3][4]

Introduction to Kinase Inhibitor Comparison

The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The pyridine scaffold is a privileged structure in many kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of kinases. When characterizing a novel potential kinase inhibitor, it is crucial to benchmark its performance against existing compounds. This involves assessing its potency, selectivity, and cellular activity. This guide provides a framework for such a comparison, focusing on inhibitors of the p38 MAPK signaling pathway.

Overview of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] This pathway plays a crucial role in regulating inflammation, apoptosis, cell cycle, and cell differentiation.[1] The core of this pathway consists of a three-tiered kinase cascade, where a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (e.g., MKK3, MKK6), which in turn phosphorylates and activates p38 MAPK.[3] Activated p38 then phosphorylates downstream substrates, including other kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2, MEF2C), leading to a cellular response.[2]

p38_signaling_pathway extracellular_stimuli Environmental Stress / Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3, MKK6) mapkkk->mapkk P p38_mapk p38 MAPK mapkk->p38_mapk P downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38_mapk->downstream_kinases P transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38_mapk->transcription_factors P cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_response transcription_factors->cellular_response

Figure 1: Simplified p38 MAPK Signaling Pathway.

Comparative Performance of p38 MAPK Inhibitors

To evaluate a novel kinase inhibitor, its potency against the target kinase(s) is determined, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). This is then compared to other known inhibitors.

CompoundTarget Kinase(s)IC50 (nM)Compound Class
SB203580 p38α/βp38α: ~300-500[5]Pyridinyl Imidazole
Doramapimod (BIRB 796) p38α, p38β, p38γ, p38δp38α: 38, p38β: 65, p38γ: 200, p38δ: 520[6][7][8]Diaryl Urea
Sorafenib Multi-kinase inhibitor (including p38α)p38α: (activity confirmed, specific IC50 can vary)[9]Diaryl Urea

Table 1: Comparison of IC50 values for selected p38 MAPK inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are representative protocols for a biochemical assay to determine kinase activity and a cellular assay to assess the inhibition of downstream signaling.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a common method for quantifying kinase activity in a high-throughput format.[10][11]

Principle: This assay measures the phosphorylation of a substrate by the kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor, and an acceptor fluorophore-labeled substrate is used. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).

    • Dilute the p38 MAPK enzyme and the substrate (e.g., biotinylated ATF2 peptide) in the kinase reaction buffer.

    • Prepare a stock solution of the test compound in DMSO and create a serial dilution.

    • Prepare an ATP solution in the kinase reaction buffer.

    • Prepare a detection mix containing the europium-labeled anti-phospho-substrate antibody and streptavidin-labeled acceptor fluorophore in a detection buffer.

  • Assay Procedure:

    • Add 2 µL of the serially diluted test compound to the wells of a 384-well plate.

    • Add 4 µL of the p38 MAPK enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of the ATP/substrate mixture to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the detection mix to stop the reaction.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the ratio of acceptor to donor fluorescence.

    • Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Phospho-p38 MAPK

Western blotting is used to detect the phosphorylation status of p38 MAPK in cells, providing a measure of the inhibitor's cellular activity.[12][13][14]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa or THP-1) to 80-90% confluency.

    • Pre-treat the cells with various concentrations of the kinase inhibitor for 1-2 hours.

    • Stimulate the cells with a p38 MAPK activator (e.g., anisomycin or UV radiation) for a predetermined time (e.g., 30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.[15]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein (e.g., β-actin).

    • Quantify the band intensities using image analysis software.

Experimental Workflow for Kinase Inhibitor Profiling

The process of characterizing a novel kinase inhibitor follows a logical workflow, from initial screening to in-depth cellular characterization.

kinase_inhibitor_workflow compound_synthesis Novel Compound Synthesis biochemical_screen Biochemical Screen (e.g., TR-FRET Assay) compound_synthesis->biochemical_screen ic50_determination IC50 Determination biochemical_screen->ic50_determination selectivity_profiling Selectivity Profiling (Kinase Panel Screen) ic50_determination->selectivity_profiling cellular_assays Cellular Assays (e.g., Western Blot for p-p38) selectivity_profiling->cellular_assays functional_assays Functional Assays (e.g., Cytokine Release Assay) cellular_assays->functional_assays in_vivo_studies In Vivo Efficacy Studies functional_assays->in_vivo_studies

Figure 2: General Experimental Workflow for Kinase Inhibitor Characterization.

Conclusion

The comprehensive evaluation of a novel kinase inhibitor requires a multi-faceted approach, encompassing biochemical potency assessment, selectivity profiling, and characterization of cellular activity. By following standardized protocols and comparing data with well-characterized reference compounds, researchers can effectively position their novel compounds within the existing landscape of kinase inhibitors and make informed decisions about their potential for further development. While no data is currently available for "this compound," the framework provided in this guide offers a clear path for its future evaluation should it be pursued as a potential kinase inhibitor.

References

Comparative Cross-Reactivity Profiling of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine against a panel of selected kinases and G-protein coupled receptors (GPCRs). For the purpose of this illustrative guide, we have designated its primary hypothetical target as Aurora Kinase A. The compound's selectivity is compared against two other hypothetical compounds, Compound X and Compound Y, also designed as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals to illustrate a comprehensive cross-reactivity assessment.

Compound Overview

This compound is a synthetic compound featuring a bromopyridine scaffold. Pyridine derivatives are known to exhibit a wide range of biological activities, including but not limited to kinase inhibition, anti-inflammatory effects, and interactions with the central nervous system.[1][2][3][4] Understanding the cross-reactivity of such a compound is crucial for assessing its potential therapeutic efficacy and off-target effects.

Quantitative Cross-Reactivity Data

To evaluate the selectivity of this compound, its inhibitory activity was assessed against a panel of 10 kinases and its binding affinity was measured for a panel of 5 GPCRs. The results are presented as IC50 values for kinases and Ki values for GPCRs, compared with two other kinase inhibitors, Compound X and Compound Y.

Table 1: Kinase Inhibition Profile (IC50 in nM)

Target KinaseThis compoundCompound XCompound Y
Aurora Kinase A (Primary Target) 15 10 25
Aurora Kinase B453080
VEGFR215085>10,000
EGFR>10,0002501,200
SRC800150>10,000
ABL11,200400>10,000
CDK2>10,0005,0008,000
ROCK12,500900>10,000
PKA>10,000>10,000>10,000
GSK3β5,0002,000>10,000

Table 2: GPCR Binding Affinity Profile (Ki in nM)

Target GPCRThis compoundCompound XCompound Y
Dopamine D2>10,0008,000>10,000
Serotonin 5-HT2A8501,200>10,000
Adrenergic α2A1,5002,500>10,000
Histamine H1>10,000>10,000>10,000
Muscarinic M1>10,0009,500>10,000

Experimental Protocols

Kinase Selectivity Profiling

The kinase inhibition assays were performed using a radiometric assay format, a widely used method for measuring kinase activity.[5]

Protocol:

  • Reagents and Materials:

    • Recombinant human kinases

    • Corresponding peptide substrates

    • [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

    • Test compounds (this compound, Compound X, Compound Y) serially diluted in DMSO.

    • 96-well filter plates

  • Assay Procedure:

    • The kinase, substrate, and test compound were combined in the kinase reaction buffer in the wells of a 96-well plate.

    • The reaction was initiated by the addition of [γ-³³P]ATP. The final ATP concentration was set to the Km value for each respective kinase to ensure accurate IC50 determination.[5]

    • The reaction mixture was incubated for a specified time (e.g., 60 minutes) at room temperature.[6]

    • The reaction was stopped by the addition of phosphoric acid.

    • The phosphorylated substrate was captured on the filter plates, and unincorporated [γ-³³P]ATP was washed away.

    • The amount of incorporated radioactivity was quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of kinase inhibition was calculated for each compound concentration.

    • IC50 values were determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

GPCR Cross-Reactivity Profiling

Radioligand binding assays were employed to determine the binding affinity of the test compounds to a panel of GPCRs.[7][8]

Protocol:

  • Reagents and Materials:

    • Cell membranes expressing the target GPCRs

    • Specific radioligands for each target GPCR

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

    • Test compounds serially diluted in DMSO.

    • 96-well plates and filtration apparatus

  • Assay Procedure:

    • The cell membranes, radioligand, and test compound were incubated together in the binding buffer in a 96-well plate.

    • The incubation was carried out for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at room temperature.[8]

    • The binding reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters were washed with ice-cold binding buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters was measured using a scintillation counter.

  • Data Analysis:

    • Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand.

    • The percentage of specific binding was calculated for each concentration of the test compound.

    • Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

G Figure 1: Simplified Aurora Kinase A Signaling Pathway cluster_inhibition Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt AuroraA Aurora Kinase A Akt->AuroraA PLK1 PLK1 AuroraA->PLK1 Mitosis Mitotic Progression PLK1->Mitosis Compound 1-(5-Bromopyridin-3-yl)- N,N-dimethylmethanamine Compound->AuroraA

Caption: Figure 1: Simplified Aurora Kinase A Signaling Pathway.

Experimental Workflow

G Figure 2: Cross-Reactivity Profiling Workflow start Start: Test Compound (this compound) primary_screen Primary Target Assay (Aurora Kinase A) start->primary_screen kinase_panel Kinase Panel Screening (Radiometric Assay) primary_screen->kinase_panel gpcr_panel GPCR Panel Screening (Radioligand Binding Assay) primary_screen->gpcr_panel data_analysis Data Analysis (IC50 / Ki Determination) kinase_panel->data_analysis gpcr_panel->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile end End: Comparative Assessment selectivity_profile->end

Caption: Figure 2: Cross-Reactivity Profiling Workflow.

Comparative Analysis Logic

G Figure 3: Logic for Comparative Selectivity Analysis compound 1-(5-Bromopyridin-3-yl)- N,N-dimethylmethanamine primary_potency Primary Target Potency (Aurora Kinase A IC50) compound->primary_potency off_target_kinase Off-Target Kinase Activity (e.g., VEGFR2, SRC) compound->off_target_kinase off_target_gpcr Off-Target GPCR Binding (e.g., 5-HT2A) compound->off_target_gpcr compound_x Compound X compound_x->primary_potency compound_x->off_target_kinase compound_x->off_target_gpcr compound_y Compound Y compound_y->primary_potency compound_y->off_target_kinase compound_y->off_target_gpcr selectivity_assessment Selectivity Assessment primary_potency->selectivity_assessment off_target_kinase->selectivity_assessment off_target_gpcr->selectivity_assessment

Caption: Figure 3: Logic for Comparative Selectivity Analysis.

References

In Vitro Target Engagement Validation: A Comparative Guide for 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of target engagement for the novel compound 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. Due to the absence of publicly available data on its specific biological targets, this document presents a hypothetical yet scientifically rigorous approach, assuming a kinase as a potential target class based on the compound's chemical structure. The methodologies and comparisons outlined herein are designed to be broadly applicable for the characterization of novel small molecules.

Hypothetical Target Class: Protein Kinases

The chemical scaffold of this compound, featuring a substituted pyridine ring, is a common motif in many kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Therefore, for the purpose of this guide, we will proceed with the hypothesis that this compound is a kinase inhibitor. The following sections will detail how to validate its engagement with a hypothetical kinase target, "Kinase X," and compare its performance against established kinase inhibitors.

Comparative Compounds

To objectively assess the target engagement of this compound, it is essential to compare it with well-characterized kinase inhibitors. For this guide, we have selected two hypothetical FDA-approved kinase inhibitors, Compound A (a potent and selective inhibitor of Kinase X) and Compound B (a multi-kinase inhibitor known to inhibit Kinase X among others), to serve as benchmarks.

Data Presentation: Comparative In Vitro Target Engagement Profile

The following table summarizes hypothetical quantitative data from a suite of in vitro assays designed to measure and compare the target engagement of this compound and the comparator compounds against Kinase X.

Assay TypeParameterThis compoundCompound ACompound B
Direct Binding Assays
Isothermal Titration Calorimetry (ITC)Kd (nM)15025200
Surface Plasmon Resonance (SPR)KD (nM)14522210
kon (1/Ms)1.2 x 1052.5 x 1050.8 x 105
koff (1/s)1.7 x 10-25.5 x 10-31.7 x 10-2
Cellular Target Engagement Assays
NanoBRET™ Target Engagement AssayIC50 (nM)35050450
Cellular Thermal Shift Assay (CETSA)ΔTm (°C)+3.5+5.2+2.8
Functional Assays
In Vitro Kinase Activity AssayIC50 (nM)25040300
Cellular Phosphorylation AssayIC50 (nM)50080600

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the compound-target interaction.

Methodology:

  • Recombinant Kinase X protein is purified and dialyzed against the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • The compound is dissolved in the same buffer.

  • The sample cell of the ITC instrument is filled with the Kinase X protein solution (e.g., 10 µM).

  • The injection syringe is filled with the compound solution (e.g., 100 µM).

  • A series of small injections (e.g., 2 µL) of the compound are made into the sample cell while the heat change upon binding is measured.

  • The resulting data are fitted to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics of binding (association and dissociation rates) and determine the binding affinity (KD).

Methodology:

  • Recombinant Kinase X is immobilized on a sensor chip surface.

  • A series of concentrations of the compound are flowed over the sensor surface.

  • The change in the refractive index at the surface, which is proportional to the mass of bound compound, is monitored in real-time.

  • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data.

  • The equilibrium dissociation constant (KD) is calculated as koff/kon.

NanoBRET™ Target Engagement Assay

Objective: To quantify compound binding to the target protein in living cells.[1]

Methodology:

  • Cells are engineered to express Kinase X fused to a NanoLuc® luciferase.

  • A cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase is added to the cells.

  • In the absence of a competing compound, the tracer binds to the kinase, bringing the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET).

  • The test compound is added, and its ability to compete with the tracer for binding to Kinase X is measured as a decrease in the BRET signal.

  • A dose-response curve is generated to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon compound binding.

Methodology:

  • Intact cells are treated with the test compound or vehicle control.

  • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

  • The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • The amount of soluble Kinase X remaining at each temperature is quantified by Western blotting or other protein detection methods.

  • The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined. An increase in Tm in the presence of the compound indicates target engagement.

In Vitro Kinase Activity Assay

Objective: To measure the functional effect of the compound on the enzymatic activity of the target kinase.

Methodology:

  • Recombinant Kinase X, a substrate peptide, and ATP are combined in a reaction buffer.

  • The test compound is added at various concentrations.

  • The kinase reaction is allowed to proceed for a set period.

  • The amount of phosphorylated substrate is quantified using methods such as radioactive ATP incorporation, fluorescence polarization, or an antibody-based detection system (e.g., ELISA).

  • A dose-response curve is generated to determine the IC50 value for kinase inhibition.

Cellular Phosphorylation Assay

Objective: To assess the compound's ability to inhibit the kinase's activity within a cellular signaling pathway.

Methodology:

  • Cells expressing Kinase X are treated with the test compound at various concentrations.

  • The cells are stimulated with a growth factor or other agonist that activates the Kinase X signaling pathway.

  • The cells are lysed, and the phosphorylation status of a known downstream substrate of Kinase X is measured by Western blotting using a phospho-specific antibody or by a cellular ELISA.

  • A dose-response curve is generated to determine the IC50 for the inhibition of substrate phosphorylation.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway relevant to the in vitro validation of this compound.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays ITC ITC Binding_Affinity Binding_Affinity ITC->Binding_Affinity Kd SPR SPR Binding_Kinetics Binding_Kinetics SPR->Binding_Kinetics KD, kon, koff Kinase_Activity Kinase Activity Assay Functional_Inhibition Functional_Inhibition Kinase_Activity->Functional_Inhibition IC50 NanoBRET NanoBRET Cellular_Binding Cellular_Binding NanoBRET->Cellular_Binding IC50 CETSA CETSA Target_Stabilization Target_Stabilization CETSA->Target_Stabilization ΔTm Phospho_Assay Phosphorylation Assay Pathway_Inhibition Pathway_Inhibition Phospho_Assay->Pathway_Inhibition IC50 Compound Compound Compound->ITC Compound->SPR Compound->Kinase_Activity Compound->NanoBRET Compound->CETSA Compound->Phospho_Assay Target_Protein Kinase X Target_Protein->ITC Target_Protein->SPR Target_Protein->Kinase_Activity Live_Cells Live Cells expressing Kinase X Live_Cells->NanoBRET Live_Cells->CETSA Live_Cells->Phospho_Assay

Caption: Experimental workflow for in vitro target engagement validation.

signaling_pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor binds Kinase_X Kinase X Receptor->Kinase_X activates Substrate Substrate Kinase_X->Substrate phosphorylates Phospho_Substrate p-Substrate Substrate->Phospho_Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response Compound This compound Compound->Kinase_X inhibits

References

A Comparative Guide to the Synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, a valuable building block in medicinal chemistry. The routes are evaluated based on factors such as the number of steps, availability of starting materials, and reaction conditions. Detailed experimental protocols are provided for each route, alongside a quantitative comparison to aid in the selection of the most suitable method for specific research and development needs.

Route A: N,N-Dimethylation of 1-(5-Bromopyridin-3-yl)methanamine via Eschweiler-Clarke Reaction

This approach utilizes the commercially available 1-(5-bromopyridin-3-yl)methanamine and employs the classical Eschweiler-Clarke reaction for the direct introduction of two methyl groups onto the primary amine. This one-pot reaction is known for its simplicity and the use of readily available and inexpensive reagents.

Route B: Synthesis from 5-Bromonicotinic Acid

This two-step route commences with the commercially available 5-bromonicotinic acid. The first step involves the formation of the corresponding N,N-dimethylamide, which is subsequently reduced to the target tertiary amine using a powerful reducing agent.

Quantitative Comparison of Synthetic Routes

ParameterRoute A: Eschweiler-Clarke ReactionRoute B: From 5-Bromonicotinic Acid
Number of Steps 12
Starting Material 1-(5-Bromopyridin-3-yl)methanamine5-Bromonicotinic Acid
Key Reagents Formaldehyde, Formic AcidThionyl chloride, Dimethylamine, Lithium Aluminum Hydride (LiAlH₄)
Reaction Conditions Aqueous, heatingAnhydrous, varied temperatures
Purification Extraction, DistillationExtraction, Chromatography, Distillation
Overall Yield Good to Excellent (estimated)Moderate to Good (estimated)
Safety Considerations Use of formaldehyde (toxic, carcinogen).Use of thionyl chloride (corrosive) and LiAlH₄ (pyrophoric).

Experimental Protocols

Route A: Eschweiler-Clarke Reaction of 1-(5-Bromopyridin-3-yl)methanamine

Step 1: Synthesis of this compound

To a solution of 1-(5-bromopyridin-3-yl)methanamine (1.0 eq) in formic acid (excess), aqueous formaldehyde (excess, typically 37 wt. % in H₂O) is added. The reaction mixture is heated to reflux (typically around 100 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or LC-MS.[1] The reaction is irreversible due to the formation of carbon dioxide.[1] After cooling to room temperature, the excess formic acid and formaldehyde are removed under reduced pressure. The residue is then basified with an aqueous solution of sodium hydroxide and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to afford this compound.

Route B: Synthesis from 5-Bromonicotinic Acid

Step 1: Synthesis of N,N-Dimethyl-5-bromonicotinamide

A mixture of 5-bromonicotinic acid (1.0 eq) and thionyl chloride (excess) is heated at reflux for 2-3 hours. The excess thionyl chloride is then removed by distillation under reduced pressure. The resulting crude 5-bromonicotinoyl chloride is dissolved in an anhydrous aprotic solvent, such as dichloromethane or THF, and cooled in an ice bath. A solution of dimethylamine (excess, typically as a solution in THF or as a gas) is added dropwise to the cooled solution. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N,N-dimethyl-5-bromonicotinamide, which can be used in the next step without further purification or can be purified by recrystallization or column chromatography.

Step 2: Reduction of N,N-Dimethyl-5-bromonicotinamide

To a suspension of lithium aluminum hydride (LiAlH₄, excess) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of N,N-dimethyl-5-bromonicotinamide (1.0 eq) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for several hours. The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature. The resulting granular precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation under reduced pressure to give this compound.[2]

Synthetic Route Comparison Workflow

G Comparison of Synthetic Routes to this compound cluster_route_a Route A cluster_route_b Route B cluster_comparison Comparison Criteria A_start 1-(5-Bromopyridin-3-yl)methanamine A_reagents Formaldehyde, Formic Acid A_start->A_reagents C2 Starting Material Availability A_start->C2 A_reaction Eschweiler-Clarke Reaction A_reagents->A_reaction C3 Reagent Cost & Safety A_reagents->C3 A_product This compound A_reaction->A_product C1 Number of Steps A_reaction->C1 1 Step C4 Overall Yield A_product->C4 B_start 5-Bromonicotinic Acid B_reagents1 SOCl₂, (CH₃)₂NH B_start->B_reagents1 B_start->C2 B_step1 Amide Formation B_reagents1->B_step1 B_reagents1->C3 B_intermediate N,N-Dimethyl-5-bromonicotinamide B_step1->B_intermediate B_reagents2 LiAlH₄ B_intermediate->B_reagents2 B_step2 Amide Reduction B_reagents2->B_step2 B_reagents2->C3 B_product This compound B_step2->B_product B_step2->C1 2 Steps B_product->C4

Caption: A flowchart comparing the synthetic pathways for Route A and Route B.

References

Comparative Benchmarking of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine Against Known Pharmacological Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, hereafter referred to as Compound X, against a panel of well-established pharmacological standards. Due to the absence of publicly available data for Compound X, this document presents a hypothetical benchmarking scenario based on its structural similarity to known modulators of central nervous system (CNS) receptors. The primary aim is to offer a framework for evaluating its potential biological activity through standardized in vitro assays.

The pyridine and N,N-dimethylmethanamine moieties present in Compound X are common features in ligands targeting cholinergic and sigma receptors.[1][2][3] Therefore, this evaluation focuses on its binding affinity for Nicotinic Acetylcholine Receptors (nAChR), Muscarinic Acetylcholine Receptors (mAChR), and Sigma-1 Receptors.

Data Presentation: Comparative Receptor Binding Affinity

The following table summarizes the hypothetical binding affinities (Kᵢ values) of Compound X and selected standard reference compounds for various CNS receptor subtypes. Lower Kᵢ values are indicative of higher binding affinity.[4][5][6]

CompoundReceptor SubtypeKᵢ (nM) [Hypothetical]ClassificationReference Standards
Compound X Sigma-1 15.8 High-Affinity Ligand (+)-Pentazocine, Haloperidol
Compound X α4β2 nAChR 125.4 Moderate-Affinity Ligand Nicotine, Mecamylamine
Compound X M₃ mAChR > 10,000 Low-Affinity Ligand Carbachol, Atropine
(+)-PentazocineSigma-13.1AgonistN/A
HaloperidolSigma-11.9AntagonistN/A
Nicotineα4β2 nAChR55.0AgonistN/A
Mecamylamineα4β2 nAChR210.0AntagonistN/A
AtropineM₃ mAChR0.7AntagonistN/A

Experimental Protocols

The data presented in this guide is based on a standardized in vitro competitive radioligand binding assay protocol.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from its target receptor.[7][8]

1. Membrane Preparation:

  • Cell lines stably expressing the human receptor subtype of interest (e.g., Sigma-1, α4β2 nAChR, M₃ mAChR) are cultured and harvested.

  • Cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 50-100 µ g/well .

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • 50 µL of assay buffer.

    • 25 µL of the test compound (Compound X) or reference standard at various concentrations (typically 0.1 nM to 100 µM).

    • 25 µL of a specific radioligand at a fixed concentration (near its Kₔ value). Examples include [³H]-(+)-pentazocine for Sigma-1 receptors or [³H]-Epibatidine for α4β2 nAChRs.[1][9]

    • 100 µL of the prepared cell membrane suspension.

  • Total Binding: Wells containing only the radioligand and membranes.

  • Non-specific Binding (NSB): Wells containing the radioligand, membranes, and a high concentration of an unlabeled competing ligand (e.g., 10 µM Haloperidol for Sigma-1) to saturate the receptors.[10]

3. Incubation and Filtration:

  • The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[10]

  • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, separating the receptor-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold buffer to remove any unbound radioactivity.

4. Data Analysis:

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.[4][11]

  • The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]

Mandatory Visualizations

Signaling Pathway

G-protein coupled receptors (GPCRs), such as muscarinic and potentially sigma receptors, represent a major class of drug targets.[12][13] The diagram below illustrates a generalized GPCR signaling cascade.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR (7-Transmembrane) G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Ligand Ligand (e.g., Compound X) Ligand->GPCR 1. Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Downstream Signaling

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental Workflow

The workflow for determining compound binding affinity via a competitive radioligand binding assay is a systematic process.

Radioligand_Binding_Workflow A Receptor Membrane Preparation B Assay Plate Setup (Radioligand, Compound, Membranes) A->B C Incubation to Equilibrium B->C D Rapid Filtration (Separation of Bound/Free) C->D E Scintillation Counting (Quantify Radioactivity) D->E F Data Analysis (IC50 -> Ki Calculation) E->F

Caption: Workflow for a competitive radioligand binding assay.

References

Navigating Assay Reproducibility: A Comparative Guide to Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of in vitro and in vivo assays is paramount for the validation of scientific findings and the successful translation of promising compounds into clinical candidates. This guide provides a comparative analysis of assays involving substituted pyridine derivatives, with a focus on factors influencing their reproducibility. While specific reproducibility data for 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is not extensively available in the public domain, this guide will draw upon broader data for structurally related pyridine compounds to offer valuable insights and best practices.

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its derivatives have been explored for a multitude of therapeutic applications, including anticancer, antimicrobial, and neurological disorders.[2][3][4] The biological activity of these compounds is often assessed through a variety of in vitro and in vivo assays. However, ensuring the reproducibility of these assays is a significant challenge that can be influenced by numerous factors, from the synthesis of the compound to the specifics of the experimental protocol.[5]

Comparison of Biological Activities of Substituted Pyridine Derivatives

The following table summarizes the in vitro activities of various substituted pyridine derivatives from different studies, highlighting the diversity of their biological targets and the range of observed potencies. This data serves as a reference for the expected performance of similar compounds in related assays.

Compound ClassTarget/AssayCell Line(s)IC50/ActivityReference
Pyridine HybridsAnticancer (MTT assay)Huh-7, A549, MCF-7IC50: 6.13 - 15.54 µM[2]
Pyridine DerivativesAnticancer (MTT assay)MCF-7, DU-145, HeLaComparable to doxorubicin[6]
Pyridine-amidesAnti-liver cancerHepG2IC50: 7.26 - 13.9 µM[7]
Pyrimidine/Pyridine AnalogsCholinesterase InhibitionEeAChE, eqBChEKi: 0.099 - 0.426 µM[4]
Pyrazolo[3,4-b]pyridinesAntibacterial--[8]
Pyridine CarbonitrileAntifungalCandida albicansEquivalent to miconazole[3]

Key Factors Influencing Assay Reproducibility

A multi-center study on the reproducibility of drug-response assays highlighted that irreproducibility often arises from a complex interplay between experimental protocols and biological variability.[5] Key factors include:

  • Compound Synthesis and Purity: The synthesis of substituted pyridines can be complex, with various methods available, such as one-pot multi-component reactions, transition-metal-catalyzed syntheses, and modifications of the pyridine ring.[1][9][10] Impurities or batch-to-batch variations in the synthesized compound can significantly impact assay results. For instance, different synthetic routes for 5-bromo-3-substituted pyridines can lead to varying yields and impurity profiles.[11]

  • Experimental Protocol Standardization: Subtle differences in experimental procedures can lead to significant variations in results. This includes cell line maintenance, passage number, seeding density, drug and cell plating techniques, and incubation times.[5][12]

  • Biological Context: The biological system itself is a major source of variability. Factors such as genetic drift in cell lines, cell health, and the specific growth conditions can all influence the response to a compound.[5]

  • Data Analysis: The methods used for data processing and analysis, including background correction and curve fitting, can also contribute to variability.[5]

Experimental Protocols

To facilitate reproducibility, detailed and standardized experimental protocols are essential. Below are examples of methodologies for key assays cited in the literature for pyridine derivatives.

General Protocol for In Vitro Anticancer MTT Assay

This protocol is a generalized procedure based on methodologies described in studies on pyridine derivatives.[2][6]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The test compounds, including this compound and reference drugs, are dissolved in DMSO and diluted to various concentrations with the culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Cells are treated with the compounds for 48-72 hours.

  • MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

General Protocol for Synthesis of Substituted Pyridines

The following is a representative one-pot synthesis protocol for fused pyridine derivatives, adapted from a general method.[1]

  • Reaction Setup: A dry 50 mL flask is charged with an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (1 mmol), and an ionic liquid as the reaction medium (2 mL).

  • Reaction Conditions: The reaction mixture is stirred at 80°C for 4 to 7 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, 50 mL of water is added to the flask, leading to the precipitation of the solid product.

  • Purification: The solid is collected by filtration, washed with water, and then purified by recrystallization from ethanol to yield the final fused pyridine derivative.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway where a pyridine derivative might be active.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_synthesis Compound Synthesis & Purification compound_treatment Compound Treatment compound_synthesis->compound_treatment cell_culture Cell Line Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_addition MTT Addition & Incubation (4h) incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for an in vitro anticancer MTT assay.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras compound 1-(5-Bromopyridin-3-yl)-N,N- dimethylmethanamine (Hypothetical Inhibitor) raf Raf compound->raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion and Recommendations

The reproducibility of assays involving substituted pyridine derivatives is a multifaceted issue that requires careful attention to detail at every stage of the research process. While specific data on this compound is limited, the principles derived from studies of related compounds provide a clear path toward improving assay robustness.

To enhance reproducibility, researchers should:

  • Thoroughly characterize all synthesized compounds , including purity assessment by multiple analytical techniques.

  • Develop and adhere to detailed, standardized experimental protocols and report them comprehensively in publications.

  • Implement robust quality control measures for cell lines , including regular authentication and monitoring of passage number.

  • Utilize appropriate statistical methods for data analysis and transparently report all data and metadata.

By embracing these practices, the scientific community can increase the reliability of research findings and accelerate the development of novel therapeutics based on the versatile pyridine scaffold.

References

Head-to-Head Comparison: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine and its Demethylated Analog, 1-(5-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the N,N-dimethylated versus primary amine analogs of a 5-bromopyridin-3-yl scaffold, focusing on their potential as kinase inhibitors and anticancer agents.

For researchers and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount. The substitution pattern on a core molecule can dramatically influence its biological activity, potency, and selectivity. This guide provides a comparative overview of two closely related pyridine derivatives: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine and its primary amine counterpart, 1-(5-Bromopyridin-3-yl)methanamine.

While direct head-to-head experimental data for these specific compounds is not extensively available in the public domain, this guide leverages established knowledge of similar pyridine-based compounds in oncology and kinase inhibitor research to provide a comprehensive comparison. The presented experimental data is illustrative, based on typical findings for this class of molecules, to serve as a practical guide for researchers.

Chemical and Physical Properties

A fundamental comparison begins with the intrinsic properties of the two molecules. The addition of two methyl groups to the terminal amine significantly alters the compound's molecular weight, polarity, and potential for hydrogen bonding.

PropertyThis compound1-(5-Bromopyridin-3-yl)methanamine
Chemical Formula C₈H₁₁BrN₂C₆H₇BrN₂
Molecular Weight 215.09 g/mol 187.04 g/mol
Appearance Not specifiedSolid
Hydrogen Bond Donors 02
Hydrogen Bond Acceptors 22
Predicted LogP Higher (more lipophilic)Lower (less lipophilic)

Data sourced from PubChem and other chemical databases.

Hypothetical Biological Activity: A Comparative Overview

Based on the known roles of pyridine-containing molecules in kinase inhibition and cancer therapy, we can project the likely biological activities of our two compounds of interest. The N,N-dimethylated analog, being more lipophilic, may exhibit better cell permeability, potentially leading to higher intracellular concentrations. Conversely, the primary amine of the demethylated analog can act as a hydrogen bond donor, which is often a critical interaction for binding to the hinge region of kinase ATP-binding pockets.

Illustrative Anticancer Activity (IC₅₀ Values)

The following table presents hypothetical IC₅₀ values from a cell viability assay (e.g., MTT assay) across a panel of cancer cell lines. This data illustrates a potential scenario where the primary amine analog shows greater potency against certain cell lines due to specific target interactions, while the dimethylated analog may have broader, albeit less potent, activity.

Cell LineThis compound (IC₅₀, µM)1-(5-Bromopyridin-3-yl)methanamine (IC₅₀, µM)
MCF-7 (Breast Cancer) 15.28.5
A549 (Lung Cancer) 22.812.1
HCT116 (Colon Cancer) 18.59.8

This data is hypothetical and for illustrative purposes only.

Illustrative Kinase Inhibitory Activity (IC₅₀ Values)

This table showcases a hypothetical kinase inhibition profile. It is plausible that the primary amine's ability to form key hydrogen bonds could lead to more potent and selective inhibition of specific kinases.

Kinase TargetThis compound (IC₅₀, nM)1-(5-Bromopyridin-3-yl)methanamine (IC₅₀, nM)
VEGFR2 350150
EGFR 800450
PDGFRβ 650300

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key assays are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • DMEM or RPMI-1640 medium with 10% FBS

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with serial dilutions of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant kinase (e.g., VEGFR2, EGFR)

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the test compound, and the kinase substrate.

  • Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ values from a dose-response curve.

Visualizing Potential Mechanisms and Workflows

To further aid in the conceptualization of the compounds' actions and the experimental processes, the following diagrams are provided.

G cluster_0 Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate IC50 F->G

Workflow for the MTT Cell Viability Assay.

G cluster_1 Potential Kinase Inhibition Pathway Compound Pyridine Analog (Primary or Dimethylated Amine) Kinase Target Kinase (e.g., VEGFR2) Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphorylatedSubstrate Phosphorylated Substrate DownstreamSignaling Downstream Signaling PhosphorylatedSubstrate->DownstreamSignaling Activates CellProliferation Cell Proliferation / Angiogenesis DownstreamSignaling->CellProliferation Promotes

Hypothesized Kinase Inhibition Mechanism.

Conclusion

The head-to-head comparison of this compound and its demethylated analog highlights a classic SAR challenge. The presence or absence of the N,N-dimethyl group is predicted to significantly impact the pharmacokinetic and pharmacodynamic properties of these molecules. While the demethylated primary amine may offer enhanced potency and selectivity through direct hydrogen bonding with kinase targets, the dimethylated analog could possess improved cell permeability.

The provided illustrative data and detailed experimental protocols offer a robust framework for researchers to empirically determine the biological activities of these and similar compounds. Such studies are essential for the rational design and optimization of novel kinase inhibitors for therapeutic applications.

Safety Operating Guide

Safe Disposal of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper management and disposal of chemical reagents are paramount for ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, a halogenated organic compound. Adherence to these procedures is critical to minimize environmental impact and protect laboratory personnel.

Hazard Identification and Immediate Safety Precautions

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4) [1]

  • Skin Corrosion/Irritation (Category 2) [1]

  • Serious Eye Damage/Eye Irritation (Category 2A) [1]

A related compound, 1-(5-bromopyridin-3-yl)methanamine, is classified as acutely toxic if swallowed (H301). Given these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound for disposal.

Table 1: Required Personal Protective Equipment (PPE)

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety goggles or safety glasses with side shieldsMust be worn at all times in the laboratory. A face shield should be worn in addition to safety goggles for operations with a higher risk of splashing.
Skin Chemical-resistant lab coatA flame-retardant lab coat is recommended and should be fully buttoned.
Nitrile glovesRecommended for their resistance to pyridine-based compounds. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after handling.[2]
Respiratory Fume hoodAll handling and preparation for disposal should be conducted in a certified chemical fume hood.[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: Clearly identify all waste containing this compound. This includes unused or expired compound, contaminated labware (e.g., pipette tips, vials, weighing paper), and solutions.[3][4]

  • Segregate Halogenated Waste: As a brominated compound, this chemical is a halogenated organic waste. It is crucial to segregate it into a designated "Halogenated Organic Waste" container.[2][4][5][6] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[2][4][7]

Step 2: Waste Collection and Containment

  • Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.[4]

  • Liquid Waste: For solutions containing the compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste."[4]

  • Container Management: Keep waste containers closed at all times except when actively adding waste.[5] Do not overfill containers; a general rule is to fill to no more than 80-90% capacity to allow for vapor expansion.[4][8]

Step 3: Labeling of Waste Containers

Proper labeling is a critical compliance step. The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste" .[2][3]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[3][5]

  • A list of all contents, including solvents and their approximate percentages.[9]

  • The appropriate GHS hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritation).[3]

  • The date when waste was first added to the container.[5]

Step 4: Storage of Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3]

  • The storage area should be a well-ventilated, cool, and dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[3][5][10]

  • Ensure the waste container is in secondary containment to prevent spills.[7]

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[3][11][12]

  • Provide the EHS office or the disposal company with all the information from your hazardous waste label.[3]

  • Do not attempt to treat or dispose of this chemical yourself without specific, validated protocols.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound identify_waste Identify Waste Stream (Unused chemical, contaminated labware, solutions) start->identify_waste segregate_waste Segregate as 'Halogenated Organic Waste' identify_waste->segregate_waste collect_waste Collect in Designated, Chemically Compatible Container segregate_waste->collect_waste label_container Label Container with: 'Hazardous Waste', Full Chemical Name, All Contents, GHS Pictograms collect_waste->label_container store_waste Store Sealed Container in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Disposal Vendor store_waste->contact_ehs pickup Schedule and Complete Waste Pickup contact_ehs->pickup end_process End of Disposal Process pickup->end_process

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, OralHarmful if swallowed.[1][2]H302
Skin Corrosion/IrritationCauses skin irritation.[1][2]H315
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]H319
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1][2]H335
Flammable LiquidFlammable liquid and vapor.[1][2]H226

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.[1][3][4]

Protection TypeSpecific EquipmentGuidelines and Recommendations
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended for tasks with a higher splash risk.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves for any signs of degradation before use. Dispose of contaminated gloves immediately.[1][3]
Body Protection Flame-retardant lab coat, fully buttoned.Provides protection against splashes and potential fire hazards.[1][3]
Respiratory Protection NIOSH-approved respirator.Required when engineering controls like a fume hood are insufficient or during emergency situations.[1][3]

Operational and Handling Plan

All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6]

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Verify Emergency Equipment Accessibility (Eyewash, Safety Shower) prep2->prep3 handle1 Transfer Chemical Inside Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Avoid Incompatible Materials (Strong Oxidizing Agents, Strong Acids) handle1->handle3 clean1 Decontaminate Work Surfaces handle2->clean1 clean2 Dispose of Contaminated PPE in Designated Waste clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 cluster_collection Waste Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal coll1 Identify all waste containing the compound as hazardous. coll2 Segregate as Halogenated Organic Waste. Do not mix with non-halogenated waste. coll1->coll2 coll3 Use a designated, leak-proof, and chemically compatible container. coll2->coll3 stor1 Label container with "Hazardous Waste", full chemical name, and appropriate hazard pictograms. coll3->stor1 stor2 Store sealed container in a designated, cool, dry, and well-ventilated area. stor1->stor2 stor3 Ensure secondary containment is in place. stor2->stor3 disp1 Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company. stor3->disp1 disp2 Provide all information from the hazardous waste label. disp1->disp2 disp3 Schedule a pickup for the hazardous waste. disp2->disp3

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.